molecular formula C44H54O16 B15594087 Saricandin

Saricandin

Cat. No.: B15594087
M. Wt: 838.9 g/mol
InChI Key: HBUHGNHKDUGKCO-SFMVNPMRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Saricandin is a lipopolysaccharide.
[(3S,3'R,4'R,5'R,6'R)-3',4,6-trihydroxy-6'-(hydroxymethyl)-5'-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,7R,8E,10E)-7-hydroxyhexadeca-2,4,8,10-tetraenoate has been reported in Fusarium with data available.
a papulacandin from Fusarium;  structure given in first source

Properties

Molecular Formula

C44H54O16

Molecular Weight

838.9 g/mol

IUPAC Name

[(3S,3'R,4'R,5'R,6'R)-3',4,6-trihydroxy-6'-(hydroxymethyl)-5'-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,7R,8E,10E)-7-hydroxyhexadeca-2,4,8,10-tetraenoate

InChI

InChI=1S/C44H54O16/c1-2-3-4-5-6-7-12-17-29(46)18-13-9-14-19-35(50)58-41-40(32(24-45)60-44(42(41)54)36-28(25-56-44)22-30(47)23-31(36)48)59-43-39(53)38(52)37(51)33(57-43)26-55-34(49)21-20-27-15-10-8-11-16-27/h6-17,19-23,29,32-33,37-43,45-48,51-54H,2-5,18,24-26H2,1H3/b7-6+,13-9+,17-12+,19-14+,21-20+/t29-,32+,33-,37+,38-,39+,40+,41-,42+,43-,44-/m0/s1

InChI Key

HBUHGNHKDUGKCO-SFMVNPMRSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Echinocandins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the compound "Saricandin" is not found in the scientific literature, this guide provides a comprehensive overview of the mechanism of action of the echinocandin class of antifungal agents. Echinocandins are a cornerstone in the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species. Their unique mode of action, targeting the fungal cell wall, offers a significant therapeutic advantage.[1][2][3][4] This document will delve into the molecular mechanism of action, associated signaling pathways, quantitative measures of efficacy, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Core Mechanism of Action

Echinocandins exert their antifungal effect by inhibiting the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall.[1][2][3] This inhibition is achieved through a non-competitive mechanism targeting the enzyme β-(1,3)-D-glucan synthase.[5] The catalytic subunit of this enzyme, encoded by the FKS genes (FKS1, FKS2, and FKS3), is the specific target of echinocandins.[1][5] By binding to the Fks1p subunit, echinocandins disrupt the formation of β-(1,3)-D-glucan polymers, leading to a weakened cell wall.[5] The compromised cell wall can no longer withstand osmotic stress, resulting in cell lysis and fungal death.[1] This fungicidal activity is observed against most Candida species, while a fungistatic effect is typically seen against Aspergillus species, where it causes morphological changes at the hyphal tips.[2][6]

Signaling Pathway of Echinocandin Action

The following diagram illustrates the mechanism of action of echinocandins at the cellular level.

Echinocandin_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm cluster_cell_wall Fungal Cell Wall Echinocandin Echinocandin Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) Echinocandin->Glucan_Synthase Inhibits Glucan β-(1,3)-D-Glucan Glucan_Synthase->Glucan Synthesizes Cell_Wall Compromised Cell Wall Glucan_Synthase->Cell_Wall Leads to UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Glucan->Cell_Wall Lysis Cell Lysis Cell_Wall->Lysis Results in Antifungal_Susceptibility_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate dilute_drug Prepare Serial Drug Dilutions in 96-well plate dilute_drug->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic_mec Determine MIC/MEC read_results->determine_mic_mec end End determine_mic_mec->end

References

Saricandin: A Technical Guide to its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saricandin is a naturally occurring antifungal compound belonging to the papulacandin class of glycoside antibiotics. Its discovery from a species of the ubiquitous fungal genus Fusarium has marked a significant point of interest in the ongoing search for novel anti-infective agents. This technical guide provides a comprehensive overview of the discovery, origin, and biological characteristics of this compound. It is intended to serve as a foundational resource for researchers and professionals engaged in mycology, natural product chemistry, and the development of new antifungal therapeutics. The document details the producing organism, summarizes the available data on its biological activity, and contextualizes its mechanism of action within the broader class of 1,3-β-D-glucan synthase inhibitors.

Discovery and Origin

This compound was first isolated and identified as a novel member of the papulacandin family of antifungal agents in 1996 by a team of researchers led by R.H. Chen.[1] The compound was discovered during a screening program for novel antifungal metabolites produced by microorganisms.

Producing Organism

The producing organism of this compound is a strain of the fungal genus Fusarium. While the specific species was not definitively identified in the initial discovery, the Fusarium genus is a large and diverse group of filamentous fungi, well-known for producing a wide array of secondary metabolites with diverse biological activities.[2] Other related papulacandin compounds, such as the fusacandins, have been isolated from Fusarium sambucinum, suggesting a potential taxonomic relationship for the this compound-producing strain.

Fusarium species are ubiquitous in soil and on plant material and are recognized as important plant pathogens as well as opportunistic human pathogens.[3][4] The production of bioactive secondary metabolites is a key characteristic of this genus, contributing to their ecological roles and their potential as a source for novel pharmaceuticals.[5]

Chemical Structure and Properties

While the complete, detailed chemical structure of this compound is not widely available in the public domain, it is characterized as a glycoside antibiotic of the papulacandin class. A key structural feature that distinguishes this compound from other papulacandins (B1234519) is the presence of a cinnamyl ester. This modification is reported to result in a less potent antifungal activity compared to other members of the papulacandin family.

The general structure of papulacandins consists of a core aromatic moiety linked to a C-glycosidically bound glucose unit, which is further glycosylated and acylated with fatty acid side chains. These lipophilic side chains are crucial for their biological activity.

Biological Activity and Mechanism of Action

This compound exhibits antifungal properties, although it is noted to be less potent than other papulacandins. The primary mechanism of action for the papulacandin class of antifungals is the inhibition of 1,3-β-D-glucan synthase.[6][7]

Inhibition of 1,3-β-D-Glucan Synthase

1,3-β-D-glucan is an essential structural polymer of the fungal cell wall, providing rigidity and osmotic stability.[8] The enzyme 1,3-β-D-glucan synthase is responsible for the synthesis of this polymer. By inhibiting this enzyme, papulacandins disrupt the integrity of the fungal cell wall, leading to cell lysis and death. This mechanism is analogous to the action of penicillin on bacterial cell walls, earning this class of antifungals the moniker "penicillin of antifungals".[1]

The following diagram illustrates the proposed signaling pathway and mechanism of action for papulacandins, including this compound.

Saricandin_Mechanism_of_Action cluster_fungal_cell Fungal Cell This compound This compound Glucan_Synthase 1,3-β-D-Glucan Synthase This compound->Glucan_Synthase Inhibition Cell_Membrane Cell Membrane Beta_Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Beta_Glucan_Polymer Synthesis Cell_Wall_Disruption Cell Wall Disruption & Lysis Glucan_Synthase->Cell_Wall_Disruption UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate

Caption: Mechanism of action of this compound.

Antifungal Spectrum

Biosynthesis

The biosynthesis of papulacandins follows a complex pathway involving a convergent five-component strategy.[6] While the specific biosynthetic gene cluster for this compound has not been reported, the general pathway for papulacandins provides a strong model.

The biosynthesis involves the synthesis of a linear polyketide chain that is attached to an aryl-glucoside by a polyketide synthase with a C-terminal acyltransferase domain. A key step is the formation of a tricyclic benzannulated spiroketal core, which is initiated by the C-glycosylation of 5-(hydroxymethyl)resorcinol and followed by spirocyclization catalyzed by a Fe(II)/α-ketoglutarate-dependent oxygenase.[6]

The following diagram outlines the generalized biosynthetic pathway for papulacandins.

Papulacandin_Biosynthesis Precursors Primary Metabolites (e.g., Acetyl-CoA, Malonyl-CoA) PKS Polyketide Synthase (PKS) Precursors->PKS Papulacandin_Core Papulacandin Core Structure PKS->Papulacandin_Core Aryl_Glucoside_Formation Aryl-Glucoside Formation Spiroketalization Spiroketalization Aryl_Glucoside_Formation->Spiroketalization Spiroketalization->Papulacandin_Core Acylation Acylation & Glycosylation This compound This compound Acylation->this compound Papulacandin_Core->Acylation

Caption: Generalized biosynthetic pathway of papulacandins.

Experimental Protocols

Detailed experimental protocols for the isolation and purification of this compound are not fully described in the available literature. However, general methods for the isolation of fungal glycosides can be adapted.

General Isolation and Purification Workflow

The isolation of glycosidic natural products from fungal fermentations typically involves a multi-step process designed to separate the compound of interest from a complex mixture of other metabolites and cellular components.

Isolation_Workflow Fermentation Fungal Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Concentration->Chromatography Purification Final Purification Chromatography->Purification Isolated_this compound Isolated this compound Purification->Isolated_this compound Characterization Structural Elucidation (NMR, MS) Isolated_this compound->Characterization

Caption: General workflow for isolating fungal glycosides.

A typical procedure would involve:

  • Fermentation: Large-scale cultivation of the Fusarium species in a suitable liquid medium to promote the production of this compound.

  • Extraction: Extraction of the culture broth and/or mycelium with an appropriate organic solvent, such as ethyl acetate, to partition the secondary metabolites.

  • Concentration: Removal of the solvent under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the components. This may include column chromatography on silica (B1680970) gel or other stationary phases, followed by high-performance liquid chromatography (HPLC) for finer separation.

  • Purification and Characterization: The fractions containing this compound are further purified, and the structure of the isolated compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Conclusion and Future Perspectives

This compound represents an interesting member of the papulacandin family of antifungal agents, distinguished by its origin from a Fusarium species and its unique chemical modification. Although reported to be less potent than other members of its class, the study of this compound and its derivatives could provide valuable insights into the structure-activity relationships of 1,3-β-D-glucan synthase inhibitors. Further research is warranted to fully elucidate its chemical structure, comprehensively evaluate its antifungal spectrum, and investigate its biosynthetic pathway in detail. Such studies could pave the way for the semi-synthetic modification of the this compound scaffold to develop novel and more potent antifungal drugs. The exploration of the metabolic diversity of Fusarium species remains a promising avenue for the discovery of new therapeutic agents.

References

Papulacandin Antifungals: A Technical Deep Dive into Mechanism, Activity, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Papulacandin class of antifungal agents represents a significant area of interest in the ongoing search for novel therapeutic options against invasive fungal infections. These glycolipid compounds, first isolated from Papularia sphaerosperma, exhibit a unique mechanism of action, targeting the fungal cell wall, a structure absent in human cells, thereby offering a high degree of selective toxicity. This technical guide provides an in-depth exploration of the papulacandin class, covering their core chemical features, mechanism of action, spectrum of activity, and the experimental methodologies crucial for their evaluation and development.

Chemical Structure

The fundamental structure of papulacandins (B1234519) consists of a diglycoside core, typically containing glucose and galactose, attached to a modified aromatic ring system forming a distinctive benzannulated spiroketal. This core is further decorated with two fatty acid side chains of varying lengths and degrees of saturation. The primary members of this class are Papulacandin A, B, C, and D. Papulacandin B is generally considered the most active compound in the class.[1] Papulacandin D is a simpler analog, lacking one of the fatty acid chains, which contributes to its reduced potency.[2] The intricate stereochemistry of the spiroketal moiety and the nature of the fatty acid chains are critical for antifungal activity.[2][3]

Mechanism of Action

Papulacandins exert their antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[4] This enzyme is an integral component of the fungal cell wall biosynthesis machinery, responsible for the polymerization of UDP-glucose into long β-(1,3)-D-glucan chains, the primary structural polymer of the cell wall.[5] Inhibition of this enzyme disrupts the integrity of the cell wall, leading to osmotic instability and ultimately, cell lysis.[1]

The binding of papulacandins to the Fks1p subunit of the β-(1,3)-D-glucan synthase complex is the key molecular interaction.[6][7] This interaction prevents the enzyme from synthesizing the glucan polymers necessary for cell wall maintenance and growth.

Signaling Pathway and Cellular Response

Inhibition of β-(1,3)-D-glucan synthesis by papulacandins triggers a cell wall stress response in fungi, primarily mediated by the Cell Wall Integrity (CWI) pathway.[8][9] This signaling cascade is initiated by cell surface sensors that detect perturbations in the cell wall. The signal is then transduced through a series of protein kinases, culminating in the activation of transcription factors that regulate the expression of genes involved in cell wall remodeling and repair. A key compensatory mechanism is the increased synthesis of chitin (B13524), another structural polysaccharide in the fungal cell wall.[10]

Papulacandin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cell_wall Cell Wall Papulacandin Papulacandin Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) Papulacandin->Glucan_Synthase Inhibits Glucan β-(1,3)-D-Glucan (Reduced Synthesis) Glucan_Synthase->Glucan UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall_Stress Cell Wall Stress Glucan->Cell_Wall_Stress Leads to CWI_Pathway Cell Wall Integrity (CWI) Signaling Pathway Chitin_Synthase Chitin Synthase (Upregulation) CWI_Pathway->Chitin_Synthase Induces Chitin Chitin (Increased Synthesis) Chitin_Synthase->Chitin Cell_Wall_Stress->CWI_Pathway Activates Cell_Lysis Cell Lysis Cell_Wall_Stress->Cell_Lysis Results in

Papulacandin's impact on fungal cell wall synthesis and subsequent cellular response.

Spectrum of Antifungal Activity

Papulacandins exhibit a relatively narrow spectrum of activity, primarily targeting yeast species. They have demonstrated potent in vitro activity against various Candida species, including Candida albicans, Candida tropicalis, and Candida krusei.[1][11] Papulacandin B is the most active among the natural papulacandins.[2] Their activity against filamentous fungi, such as Aspergillus species, is generally considered to be limited.[12]

Table 1: In Vitro Antifungal Activity of Papulacandins (MIC in µg/mL)

CompoundCandida albicansCandida tropicalisCandida kruseiReference(s)
Papulacandin B0.1--[2][11]
Papulacandin D1-2--[2]
Palmitic acid derivative (49)88--[3]
Linoleic acid derivative (50)100--[3]
Synthetic Analog (1)>500>500>500[2]
Synthetic Analog (2)>500>500>500[2]
L-687,781 (analog)1.0 - 2.0--[13]

Note: "-" indicates data not available from the cited sources.

Structure-Activity Relationship (SAR)

The antifungal potency of papulacandins is highly dependent on their chemical structure. Key SAR findings include:

  • Fatty Acid Side Chains: The length, degree of unsaturation, and presence of hydroxyl groups on the fatty acid chains significantly influence activity. Drastic changes to these chains can lead to a substantial reduction in antifungal potency.[3] The long fatty acid residue is considered essential for biological activity.

  • Spiroketal Core: The benzannulated spiroketal unit is a crucial feature for activity. Analogs lacking this spirocyclic nucleus have shown significantly reduced or no antifungal activity.[2]

  • Glycosylation Pattern: While Papulacandin D, a monosaccharide, retains some activity, the presence of the second sugar (galactose) in Papulacandin B enhances its potency, suggesting the disaccharide structure is important for optimal activity.[3]

Mechanisms of Resistance

Resistance to papulacandins is primarily associated with mutations in the FKS1 gene, which encodes the catalytic subunit of β-(1,3)-D-glucan synthase.[6][7] These mutations can alter the drug-binding site on the enzyme, reducing the inhibitory effect of the papulacandin. Studies have shown that a single amino acid substitution in the Fks1p protein can confer a high level of resistance.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of papulacandins against yeast, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[14][15][16]

Antifungal_Susceptibility_Workflow A 1. Prepare Fungal Inoculum - Culture yeast on appropriate agar - Suspend colonies in saline - Adjust to 0.5 McFarland standard C 3. Inoculate Microtiter Plate - Add diluted fungal inoculum to each well containing the drug dilutions - Include growth and sterility controls A->C B 2. Prepare Drug Dilutions - Prepare stock solution of Papulacandin - Perform serial 2-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate B->C D 4. Incubation - Incubate plates at 35°C for 24-48 hours C->D E 5. Determine MIC - Visually or spectrophotometrically assess fungal growth - MIC is the lowest drug concentration with significant growth inhibition D->E

A generalized workflow for determining the MIC of papulacandins.

Detailed Steps:

  • Inoculum Preparation:

    • Subculture the yeast isolate on Sabouraud Dextrose Agar and incubate at 35°C for 24 hours.

    • Select several colonies and suspend them in sterile 0.85% saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this stock suspension in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of the papulacandin compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.

    • Include a drug-free well as a positive growth control and an un-inoculated well as a negative (sterility) control.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically a 50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at 530 nm using a microplate reader.

β-(1,3)-D-Glucan Synthase Inhibition Assay

This assay measures the ability of a papulacandin to inhibit the activity of the target enzyme.[5][6][7]

Materials:

  • Fungal cell lysate or microsomal fraction containing β-(1,3)-D-glucan synthase

  • UDP-[3H]glucose (radiolabeled substrate)

  • Assay buffer (e.g., Tris-HCl with cofactors like GTPγS and bovine serum albumin)

  • Papulacandin compound at various concentrations

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the fungal enzyme preparation, and the papulacandin compound at the desired concentration.

  • Initiate Reaction: Start the enzymatic reaction by adding the radiolabeled UDP-[3H]glucose.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding cold TCA.

  • Product Collection: Collect the insoluble radiolabeled β-(1,3)-D-glucan product by vacuum filtration through a glass fiber filter.

  • Washing: Wash the filter several times with TCA and ethanol (B145695) to remove unincorporated UDP-[3H]glucose.

  • Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the enzyme activity. The IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Efficacy Model: Murine Disseminated Candidiasis

Animal models are essential for evaluating the in vivo efficacy of antifungal compounds. A commonly used model is the murine model of disseminated candidiasis.[13]

Procedure:

  • Immunosuppression (Optional but common): Mice (e.g., BALB/c or ICR strains) are often immunosuppressed with agents like cyclophosphamide (B585) to establish a more robust infection.

  • Infection: Mice are challenged with a standardized inoculum of a pathogenic Candida species (e.g., C. albicans) via intravenous injection.

  • Treatment: At a specified time post-infection, treatment with the papulacandin compound (administered, for example, intraperitoneally or intravenously) is initiated. A vehicle control group and a positive control group (treated with a known antifungal like fluconazole (B54011) or caspofungin) are included.

  • Monitoring: Mice are monitored daily for signs of illness and mortality.

  • Outcome Assessment:

    • Survival: The survival rates of the different treatment groups are compared.

    • Fungal Burden: At specific time points, subgroups of mice are euthanized, and target organs (e.g., kidneys, spleen, liver) are aseptically removed, homogenized, and plated on appropriate media to determine the number of colony-forming units (CFU) per gram of tissue. A reduction in fungal burden in the treated groups compared to the control group indicates drug efficacy.

One study reported that a papulacandin analog, L-687,781, was ineffective at a dose of 10 mg/kg in a murine model of disseminated candidiasis.[13]

Conclusion

The papulacandin class of antifungals remains a promising area for the development of new therapies against fungal infections, particularly those caused by Candida species. Their specific mechanism of action, targeting the fungal cell wall, provides a strong rationale for their continued investigation. A thorough understanding of their structure-activity relationships is crucial for the design of more potent and broad-spectrum analogs. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of novel papulacandin derivatives, from in vitro susceptibility and enzyme inhibition to in vivo efficacy. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds will be essential for their successful translation into clinical use.

References

In-Depth Technical Guide: Saricandin (Presumed to be Sarizotan)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Sarizotan. Initially investigated for the treatment of Parkinson's disease and later for Rett syndrome, Sarizotan is a potent 5-HT1A receptor agonist and a dopamine (B1211576) D2-like receptor antagonist/partial agonist.[1][2] Although its clinical development was ultimately discontinued, the extensive preclinical and clinical research conducted on Sarizotan offers valuable insights for researchers in the fields of neuropharmacology and drug development. This document details its chemical characteristics, mechanism of action, receptor binding affinities, metabolic pathways, and relevant experimental protocols.

Chemical Structure and Properties

Sarizotan, also known as EMD-128,130, is a synthetic compound belonging to the chemical class of phenylpyridines.[3] Its chemical structure is characterized by a (2R)-3,4-dihydro-2H-chromen-2-yl)methyl group linked to a [5-(4-fluorophenyl)pyridin-3-yl]methyl)amine moiety.

Chemical Structure:

Table 1: Chemical and Physical Properties of Sarizotan

PropertyValueSource
IUPAC Name 1-[(2R)-3,4-dihydro-2H-chromen-2-yl]-N-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]methanamine[4]
Molecular Formula C22H21FN2O[4]
Molecular Weight 348.421 g/mol [4]
CAS Number 351862-32-3[4]
SMILES C1CC2=CC=CC=C2O[C@H]1CNCC3=CN=CC(=C3)C4=CC=C(C=C4)F[4]
Appearance SolidN/A
Solubility Orally active[5]
pKa Not availableN/A
LogP Not availableN/A

Pharmacological Profile

Mechanism of Action

Sarizotan exhibits a dual mechanism of action, acting as a full agonist at the serotonin (B10506) 5-HT1A receptor and as an antagonist or partial agonist at dopamine D2-like receptors (D2, D3, and D4).[1][2] This pharmacological profile suggests its potential utility in conditions where modulation of both serotonergic and dopaminergic systems is beneficial.

Receptor Binding Affinity

The affinity of Sarizotan for various receptors has been characterized through radioligand binding assays. The following table summarizes the reported IC50 values, which represent the concentration of the drug required to inhibit 50% of the binding of a specific radioligand.

Table 2: Sarizotan Receptor Binding Affinities (IC50 nM)

ReceptorSpeciesIC50 (nM)Source
5-HT1A Rat6.5[5][6]
5-HT1A Human0.1[5][6]
Dopamine D2 Rat15.1[5][6]
Dopamine D2 Human17[5][6]
Dopamine D3 Human6.8[5][6]
Dopamine D4.2 Human2.4[5][6]

Sarizotan demonstrates high affinity for human 5-HT1A receptors and significant affinity for the D2-like dopamine receptors.[5][6] Its affinity for other receptors, ion channels, and transporters is considerably lower, generally with IC50 values greater than 1000 nM.[6]

Signaling Pathways

The therapeutic and adverse effects of Sarizotan are mediated through its interaction with 5-HT1A and D2-like receptors, which in turn modulate downstream intracellular signaling cascades.

5-HT1A Receptor Signaling

As a G-protein coupled receptor (GPCR), the 5-HT1A receptor primarily couples to inhibitory Gi/o proteins. Agonism by Sarizotan is expected to initiate the following signaling events:

G Sarizotan Sarizotan HT1A 5-HT1A Receptor Sarizotan->HT1A Agonist G_protein Gi/o Protein HT1A->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (via Gβγ) Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits (via Gβγ) ERK ERK Pathway G_protein->ERK Modulates cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates

Caption: Sarizotan-mediated 5-HT1A receptor signaling pathway.

D2 Receptor Signaling

The dopamine D2 receptor also belongs to the GPCR family and is coupled to Gi/o proteins. As an antagonist/partial agonist, Sarizotan's effect on D2 receptor signaling is more complex and can depend on the cellular context and the presence of endogenous dopamine. The primary signaling pathway involves the inhibition of adenylyl cyclase.

G Sarizotan_D2 Sarizotan D2R D2 Receptor Sarizotan_D2->D2R Antagonist/ Partial Agonist G_protein_D2 Gi/o Protein D2R->G_protein_D2 Modulates AC_D2 Adenylate Cyclase G_protein_D2->AC_D2 Inhibits PLC Phospholipase C G_protein_D2->PLC Activates (via Gβγ) K_channel K+ Channels G_protein_D2->K_channel Activates (via Gβγ) Ca_channel_D2 Ca2+ Channels G_protein_D2->Ca_channel_D2 Inhibits (via Gβγ) cAMP_D2 cAMP AC_D2->cAMP_D2 Conversion PKA_D2 Protein Kinase A cAMP_D2->PKA_D2 Activates

Caption: Sarizotan's modulation of the D2 receptor signaling pathway.

Synthesis

A synthetic route for Sarizotan has been described in the patent literature (US 5,767,132). The general scheme involves the following key steps:

G cluster_0 Synthesis of (R)-2-aminomethylchromane cluster_1 Final Coupling A 3-(2-hydroxyphenyl)propanal B 2-cyanochromane A->B KCN C rac-2-aminomethylchromane B->C Catalytic Hydrogenation D (R)-2-aminomethylchromane C->D Resolution with N-tosyl-L-proline F Sarizotan D->F E 3-(chloromethyl)-5- (4-fluorophenyl)pyridine E->F Alkylation in presence of N-methylmorpholine

Caption: General synthetic workflow for Sarizotan.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for determining the binding affinity of a test compound like Sarizotan to a specific receptor.

Objective: To determine the IC50 and subsequently the Ki value of a test compound for a target receptor.

Materials:

  • Receptor Source: Membrane preparations from cells expressing the target receptor (e.g., CHO or HEK293 cells) or from specific brain regions.

  • Radioligand: A radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors).

  • Test Compound: Sarizotan or other compounds of interest.

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding control.

    • Test Compound: Membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Metabolism Assay (General Protocol)

This protocol outlines a general method for assessing the metabolic stability of a compound like Sarizotan using liver microsomes.

Objective: To determine the in vitro metabolic clearance of a test compound.

Materials:

  • Test Compound: Sarizotan.

  • Liver Microsomes: Human liver microsomes (HLM) or microsomes from other species.

  • Cofactor: NADPH regenerating system.

  • Incubation Buffer: e.g., Potassium phosphate (B84403) buffer, pH 7.4.

  • Quenching Solution: e.g., Acetonitrile.

  • Analytical Instrument: LC-MS/MS for quantifying the parent compound.

Procedure:

  • Incubation Preparation: Prepare a reaction mixture containing liver microsomes and the test compound in the incubation buffer. Pre-warm the mixture to 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant containing the remaining parent compound.

  • LC-MS/MS Analysis: Quantify the concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) * (incubation volume / amount of microsomal protein).

Clinical Development and Discontinuation

Sarizotan was initially investigated as a treatment for Parkinson's disease, with the aim of reducing levodopa-induced dyskinesia.[4] However, Phase III clinical trials (PADDY I and PADDY II) failed to meet their primary efficacy endpoints, leading to the discontinuation of its development for this indication in 2006.[4]

Subsequently, Sarizotan was repurposed for the treatment of respiratory symptoms in Rett syndrome, a rare neurodevelopmental disorder.[7] Preclinical studies in mouse models of Rett syndrome showed promising results, with Sarizotan reducing apnea (B1277953) and correcting irregular breathing patterns.[7] However, the pivotal Phase II/III STARS clinical trial also failed to meet its primary and secondary endpoints, showing no significant difference between Sarizotan and placebo in reducing apnea episodes in patients.[7] Consequently, the development of Sarizotan for Rett syndrome was terminated in 2020.[7]

Conclusion

Sarizotan is a well-characterized neuropharmacological agent with high affinity for 5-HT1A and dopamine D2-like receptors. Despite its failure in clinical trials for both Parkinson's disease and Rett syndrome, the extensive research conducted on this compound provides a valuable case study for drug development professionals. The detailed understanding of its chemical properties, receptor binding profile, and signaling pathways can inform the design and development of future therapeutics targeting the serotonergic and dopaminergic systems. The experimental protocols outlined in this guide offer a practical resource for researchers investigating similar compounds.

References

The Renaissance of Papulacandins: A Technical Guide to Their Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of the biological activity of novel papulacandins (B1234519), a class of antifungal agents demonstrating potent inhibition of (1,3)-β-D-glucan synthase. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal therapies. Herein, we present a comprehensive overview of their mechanism of action, quantitative antifungal activity, and detailed experimental protocols for their evaluation.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with unique mechanisms of action. Papulacandins, first isolated from Papularia sphaerosperma, represent a promising class of glycolipid antifungals that target the fungal cell wall by inhibiting (1,3)-β-D-glucan synthase, an enzyme essential for fungal viability and absent in mammals.[1][2] This specific mode of action offers a significant therapeutic window and has spurred renewed interest in the development of novel, semi-synthetic papulacandin derivatives with improved efficacy and pharmacokinetic profiles.

Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase

The primary antifungal activity of papulacandins stems from their non-competitive inhibition of the (1,3)-β-D-glucan synthase enzyme complex.[3] This enzyme is responsible for the synthesis of β-glucan, a critical structural polymer of the fungal cell wall that provides osmotic stability.[1] Inhibition of this enzyme leads to a weakened cell wall, osmotic lysis, and ultimately, fungal cell death.[2]

While the direct target is the synthase, the downstream effects of cell wall disruption trigger a cascade of cellular stress responses in fungi. These compensatory pathways, primarily the Cell Wall Integrity (CWI) pathway, the High Osmolarity Glycerol (HOG) pathway, and the Calcineurin pathway, are activated in an attempt to repair cell wall damage and maintain cellular homeostasis.[4][5] Understanding these responses is crucial for elucidating potential mechanisms of resistance and for the rational design of synergistic drug combinations.

Papulacandin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Fungal Cell Membrane cluster_cell_wall Fungal Cell Wall cluster_cytoplasm Cytoplasm Papulacandin Papulacandin Glucan_Synthase β-1,3-Glucan Synthase Papulacandin->Glucan_Synthase Inhibits Beta_Glucan β-1,3-Glucan Glucan_Synthase->Beta_Glucan Synthesizes UDP_Glucose UDP_Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Lysis Osmotic Lysis & Cell Death Beta_Glucan->Cell_Lysis Depletion leads to Stress_Response Cellular Stress Response Cell_Lysis->Stress_Response Induces CWI Cell Wall Integrity (CWI) Pathway HOG High Osmolarity Glycerol (HOG) Pathway Calcineurin Calcineurin Pathway Stress_Response->CWI Stress_Response->HOG Stress_Response->Calcineurin

Figure 1. Papulacandin Mechanism of Action and Fungal Stress Response.

Quantitative Antifungal Activity

The in vitro antifungal activity of natural papulacandins and their novel synthetic derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following tables summarize the available quantitative data for select papulacandins against pathogenic fungi.

Table 1: Antifungal Activity of Natural Papulacandins

CompoundFungal SpeciesMIC (µg/mL)Reference
Papulacandin BCandida albicans0.1[2][6]
Papulacandin DCandida albicans1-2[6]

Table 2: Antifungal Activity of Novel Papulacandin D Derivatives

DerivativeFungal SpeciesMIC (µg/mL)Reference
Palmitic acid derivative (49)Candida albicans88[1][7]
Linoleic acid derivative (50)Candida albicans100[1][7]
Sorbic acid derivative (48)Candida albicansNo inhibition[1][7]
all-trans-Retinoic acid derivative (51)Candida albicansNo inhibition[1][7]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of novel papulacandin derivatives against Candida species, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Serial_Dilution Serial Dilution of Papulacandin Derivative Start->Serial_Dilution Inoculate_Plate Inoculate 96-well Plate with Drug Dilutions and Fungal Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate Read_MIC Determine MIC: Lowest concentration with significant growth inhibition Incubate->Read_MIC End End Read_MIC->End

Figure 2. Workflow for Broth Microdilution Antifungal Susceptibility Assay.

Methodology:

  • Inoculum Preparation: A suspension of the fungal isolate is prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve the desired final inoculum concentration.[3]

  • Drug Dilution: A stock solution of the papulacandin derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate using RPMI 1640 medium.[3]

  • Inoculation: The diluted fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. A drug-free well serves as a positive growth control, and a media-only well serves as a negative control.[3]

  • Incubation: The plate is incubated at 35°C for 24 to 48 hours.[3]

  • MIC Determination: The MIC is determined as the lowest concentration of the papulacandin derivative that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density.[3]

β-1,3-D-Glucan Synthase Inhibition Assay

This in vitro assay measures the direct inhibitory effect of novel papulacandins on the activity of the β-1,3-D-glucan synthase enzyme.[10]

Methodology:

  • Enzyme Preparation: A crude membrane fraction containing the β-1,3-D-glucan synthase is prepared from fungal cells (e.g., Candida albicans) grown to the exponential phase. The cells are mechanically disrupted, and the membrane fraction is isolated by centrifugation.[10]

  • Assay Reaction: The enzyme preparation is incubated with the substrate, UDP-[14C]glucose, in a reaction buffer containing the papulacandin derivative at various concentrations.[11]

  • Product Quantification: The reaction is stopped, and the radiolabeled β-1,3-glucan product is separated from the unreacted substrate by filtration. The amount of radioactivity incorporated into the glucan product is then quantified using a scintillation counter.

  • IC50 Determination: The concentration of the papulacandin derivative that causes a 50% reduction in enzyme activity (IC50) is calculated from a dose-response curve.[10]

In Vivo Efficacy Study: Murine Model of Disseminated Candidiasis

This protocol describes a murine model to evaluate the in vivo efficacy of novel papulacandin derivatives against a systemic Candida albicans infection.[12]

Methodology:

  • Animal Model: Immunocompetent or immunocompromised mice (e.g., DBA/2) are used for this model.[12]

  • Infection: Mice are challenged intravenously with a lethal or sublethal dose of Candida albicans.[12]

  • Drug Administration: The papulacandin derivative is administered to the mice, typically via intraperitoneal or intravenous injection, at various doses and treatment schedules. A control group receives a vehicle control.[12]

  • Efficacy Assessment: The efficacy of the treatment is assessed by monitoring survival rates over a period of time. Additionally, at specific time points, subgroups of mice may be euthanized, and their organs (e.g., kidneys) are harvested to determine the fungal burden by counting colony-forming units (CFU).[12]

  • Data Analysis: Survival curves are analyzed using statistical methods (e.g., Kaplan-Meier analysis), and differences in fungal burden between treated and control groups are compared.[12]

Conclusion and Future Directions

Novel papulacandins continue to be a promising area of antifungal research. Their specific mechanism of action against an essential fungal enzyme provides a strong rationale for their development. The data presented in this whitepaper highlight the antifungal potential of this class of compounds and provide a framework for their continued evaluation. Future research should focus on the synthesis and screening of a broader range of derivatives to improve potency and pharmacokinetic properties, as well as in-depth studies into the fungal stress response pathways to identify potential synergistic therapeutic strategies and to anticipate and overcome potential resistance mechanisms.

References

(1,3)-β-D-Glucan Synthase: An In-depth Technical Guide to a Prime Antifungal Target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal cell wall is an essential organelle that provides structural integrity, protects against osmotic stress, and mediates interactions with the environment. A key component of the cell wall in most pathogenic fungi is (1,3)-β-D-glucan, a polymer of glucose. The enzyme responsible for the synthesis of this crucial polymer is (1,3)-β-D-glucan synthase. Its absence in mammalian cells makes it an ideal target for the development of antifungal drugs with high selectivity and low toxicity.[1][2] This technical guide provides a comprehensive overview of (1,3)-β-D-glucan synthase as an antifungal target, detailing its mechanism, the drugs that inhibit it, and the experimental methods used in its study.

The Fungal Cell Wall and the Role of (1,3)-β-D-Glucan Synthase

The fungal cell wall is a complex and dynamic structure primarily composed of polysaccharides, including chitin (B13524) and glucans, as well as glycoproteins.[3] (1,3)-β-D-glucan forms the core scaffold of the cell wall, to which other components are attached.[2] (1,3)-β-D-glucan synthase is an integral membrane enzyme complex that catalyzes the polymerization of UDP-glucose into linear (1,3)-β-D-glucan chains, which are then extruded into the periplasmic space for incorporation into the cell wall.

The enzyme complex consists of a catalytic subunit, encoded by the FKS genes (FKS1, FKS2, and FKS3 in Saccharomyces cerevisiae), and a regulatory subunit, the Rho-type GTPase Rho1.[4] The Fks subunit contains the catalytic domain responsible for glucan synthesis, while Rho1 is essential for activating the enzyme.

Echinocandins: A Class of Potent (1,3)-β-D-Glucan Synthase Inhibitors

The echinocandins are a class of semisynthetic lipopeptide antifungal agents that non-competitively inhibit (1,3)-β-D-glucan synthase.[1] This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death. The three currently approved echinocandins for clinical use are:

  • Caspofungin

  • Micafungin

  • Anidulafungin

These drugs exhibit potent fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.

Quantitative Data: In Vitro Susceptibility and Pharmacokinetics

The in vitro activity of echinocandins is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. For filamentous fungi like Aspergillus, the Minimum Effective Concentration (MEC) is often used, which describes the lowest drug concentration that leads to the growth of abnormal, stunted hyphae. The 50% inhibitory concentration (IC50) is used to quantify the potency of a compound in inhibiting the enzymatic activity of (1,3)-β-D-glucan synthase.

Table 1: In Vitro Activity of Echinocandins (MIC in µg/mL)

Antifungal AgentCandida albicansCandida glabrataAspergillus fumigatus (MEC)
Anidulafungin0.015 - 0.120.03 - 0.25≤0.008 - 0.03
Caspofungin0.015 - 0.50.03 - 0.5≤0.015 - 0.12
Micafungin0.008 - 0.120.015 - 0.12≤0.008 - 0.03

Note: MIC/MEC values can vary depending on the specific strain and testing methodology.

Table 2: IC50 Values of Echinocandins against (1,3)-β-D-Glucan Synthase

Antifungal AgentCandida albicans (ng/mL)
Anidulafungin0.1 - 0.3
Caspofungin0.4 - 2.5
Micafungin0.2 - 1.0
Enfumafungin Derivative (MK-3118)0.6

Note: IC50 values are dependent on the specific assay conditions and enzyme preparation.[1]

Table 3: Key Pharmacokinetic Parameters of Echinocandins in Humans

ParameterAnidulafunginCaspofunginMicafungin
Protein Binding >99%~97%>99%
Half-life (t½) 24-48 hours9-11 hours11-17 hours
Metabolism Slow chemical degradationHydrolysis and N-acetylationHepatic metabolism
Excretion Primarily fecesUrine and fecesPrimarily biliary
Volume of Distribution (Vd) 30-50 L7-10 L14-20 L
Clearance (CL) 0.5-1 L/h0.5-0.7 L/h0.4-0.8 L/h

Data compiled from multiple sources.[5][6][7][8][9]

Signaling Pathways in Response to (1,3)-β-D-Glucan Synthase Inhibition

Fungi possess intricate signaling pathways to respond to cell wall stress, including the stress induced by echinocandins. Understanding these pathways is crucial for comprehending mechanisms of drug tolerance and for identifying potential targets for combination therapies.

Rho-GTPase Signaling Pathway

The Rho1 GTPase is a master regulator of cell wall integrity. It directly activates (1,3)-β-D-glucan synthase and also controls other aspects of cell wall synthesis and actin organization.

Rho_GTPase_Pathway CellWallStress Cell Wall Stress (e.g., Echinocandins) Sensors Wsc1, Mid2 CellWallStress->Sensors Rom2 Rom2 (GEF) Sensors->Rom2 Rho1_GDP Rho1-GDP (Inactive) Rom2->Rho1_GDP Activates Rho1_GTP Rho1-GTP (Active) Rho1_GDP->Rho1_GTP GTP Rho1_GTP->Rho1_GDP GAP (hydrolysis) GlucanSynthase (1,3)-β-D-Glucan Synthase (Fks1/2) Rho1_GTP->GlucanSynthase Activates PKC_Pathway PKC Pathway Rho1_GTP->PKC_Pathway Actin Actin Cytoskeleton Organization Rho1_GTP->Actin CellWall_Synthesis Cell Wall Synthesis GlucanSynthase->CellWall_Synthesis

Caption: Rho-GTPase signaling pathway in fungal cell wall synthesis.

Protein Kinase C (PKC) Signaling Pathway

The PKC cell wall integrity pathway is a major signaling cascade that responds to cell wall damage.[10][11][12][13][14] Activation of this pathway leads to the expression of genes involved in cell wall repair and reinforcement.

PKC_Pathway cluster_nucleus Nucleus Rho1_GTP Rho1-GTP (Active) Pkc1 Pkc1 Rho1_GTP->Pkc1 Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_Mkk2 Mkk1/2 (MAPKK) Bck1->Mkk1_Mkk2 Slt2 Slt2/Mkc1 (MAPK) Mkk1_Mkk2->Slt2 Rlm1 Rlm1 (Transcription Factor) Slt2->Rlm1 Phosphorylates & Activates CellWall_Genes Cell Wall Maintenance Genes Rlm1->CellWall_Genes Induces Expression Nucleus Nucleus

Caption: The Protein Kinase C (PKC) cell wall integrity pathway.

Calcineurin Signaling Pathway

The calcineurin pathway is a calcium-dependent signaling cascade that plays a crucial role in stress responses, including tolerance to echinocandins.[15][16][17][18][19] Inhibition of calcineurin can potentiate the activity of echinocandins.

Calcineurin_Pathway cluster_nucleus Nucleus Calcium_Influx Increased Intracellular Ca²⁺ Calmodulin Calmodulin Calcium_Influx->Calmodulin Activates Calcineurin Calcineurin (Cna1/Cnb1) Calmodulin->Calcineurin Activates Crz1_P Crz1-P (Inactive, Cytoplasmic) Calcineurin->Crz1_P Dephosphorylates Crz1 Crz1 (Active, Nuclear) Crz1_P->Crz1 Translocates to Nucleus Stress_Response_Genes Stress Response Genes (e.g., Chitin Synthase) Crz1->Stress_Response_Genes Induces Expression Nucleus Nucleus

Caption: The Calcineurin-Crz1 signaling pathway in echinocandin tolerance.

Experimental Protocols

(1,3)-β-D-Glucan Synthase Activity Assay

This assay measures the in vitro activity of (1,3)-β-D-glucan synthase by quantifying the incorporation of radiolabeled glucose from UDP-[¹⁴C]glucose into an insoluble glucan product.[20][21][22]

Materials:

  • Fungal cell culture

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM β-mercaptoethanol)

  • Glass beads

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 25% glycerol)

  • UDP-[¹⁴C]glucose

  • GTPγS (a non-hydrolyzable GTP analog)

  • Trichloroacetic acid (TCA)

  • Ethanol (B145695)

  • Glass fiber filters

  • Scintillation fluid and counter

Methodology:

  • Enzyme Preparation:

    • Grow fungal cells to mid-log phase and harvest by centrifugation.

    • Wash the cell pellet with lysis buffer.

    • Resuspend cells in lysis buffer and lyse by vortexing with glass beads.

    • Centrifuge the lysate at a low speed to remove cell debris.

    • Collect the supernatant containing the membrane fraction (enzyme source).

  • Assay Reaction:

    • Prepare a reaction mixture containing assay buffer, GTPγS, and the enzyme preparation.

    • Add the test compound (inhibitor) at various concentrations.

    • Initiate the reaction by adding UDP-[¹⁴C]glucose.

    • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Product Quantification:

    • Stop the reaction by adding cold TCA.

    • Filter the reaction mixture through a glass fiber filter to capture the insoluble [¹⁴C]-glucan.

    • Wash the filter with TCA and ethanol to remove unincorporated UDP-[¹⁴C]glucose.

    • Dry the filter and place it in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a no-drug control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Glucan_Synthase_Assay Start Start PrepareEnzyme Prepare Enzyme (Fungal Cell Lysate) Start->PrepareEnzyme SetupReaction Set up Reaction Mix (Buffer, GTPγS, Inhibitor) PrepareEnzyme->SetupReaction InitiateReaction Initiate Reaction (Add UDP-[¹⁴C]glucose) SetupReaction->InitiateReaction Incubate Incubate (e.g., 30°C, 60 min) InitiateReaction->Incubate StopReaction Stop Reaction (Add TCA) Incubate->StopReaction Filter Filter and Wash (Collect Insoluble Glucan) StopReaction->Filter Measure Measure Radioactivity (Scintillation Counting) Filter->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the (1,3)-β-D-glucan synthase activity assay.

Fungal Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[23][24]

Materials:

  • Fungal cell culture

  • 96-well microtiter plate

  • Culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Methodology:

  • Cell Plating:

    • Prepare a fungal cell suspension of a known concentration in the appropriate culture medium.

    • Dispense the cell suspension into the wells of a 96-well plate.

    • Include wells with medium only as a blank control.

  • Treatment:

    • Add the test compound (e.g., echinocandin) at various concentrations to the wells.

    • Include untreated wells as a positive control for viability.

    • Incubate the plate under appropriate growth conditions for a specified period (e.g., 24-48 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well.

    • Incubate the plate for a further 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of the other wells.

    • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

    • Determine the concentration of the compound that causes a 50% reduction in cell viability (IC50).

MTT_Assay Start Start PlateCells Plate Fungal Cells in 96-well Plate Start->PlateCells AddCompound Add Test Compound (Varying Concentrations) PlateCells->AddCompound Incubate1 Incubate (e.g., 24-48 hours) AddCompound->Incubate1 AddMTT Add MTT Solution Incubate1->AddMTT Incubate2 Incubate (2-4 hours) AddMTT->Incubate2 AddSolubilizer Add Solubilization Solution (e.g., DMSO) Incubate2->AddSolubilizer ReadAbsorbance Read Absorbance (570 nm) AddSolubilizer->ReadAbsorbance Analyze Analyze Data (Calculate % Viability, IC50) ReadAbsorbance->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cell viability assay.

In Vivo Efficacy Study: Murine Model of Disseminated Candidiasis

This model is widely used to evaluate the in vivo efficacy of antifungal agents.[25][26][27][28][29]

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or CD-1)

  • Candida albicans strain

  • Saline

  • Antifungal drug (e.g., echinocandin)

  • Vehicle for drug administration

  • Immunosuppressive agent (optional, e.g., cyclophosphamide)

Methodology:

  • Animal Preparation:

    • Acclimatize mice to the laboratory conditions.

    • (Optional) Induce neutropenia by administering an immunosuppressive agent to mimic an immunocompromised state.

  • Infection:

    • Prepare a standardized inoculum of Candida albicans in saline.

    • Infect mice via intravenous injection (e.g., through the lateral tail vein).

  • Treatment:

    • Randomly assign mice to different treatment groups (vehicle control, different doses of the antifungal drug).

    • Administer the drug at specified time points post-infection (e.g., starting 2 hours after infection and continuing for a set number of days).

  • Efficacy Assessment:

    • Survival Study: Monitor the survival of mice in each group over a period of time (e.g., 14-21 days).

    • Fungal Burden Study: At specific time points, euthanize a subset of mice from each group.

    • Aseptically remove target organs (e.g., kidneys, liver, spleen).

    • Homogenize the organs and plate serial dilutions on appropriate agar (B569324) plates.

    • Incubate the plates and count the number of colony-forming units (CFUs) to determine the fungal burden in each organ.

  • Data Analysis:

    • Compare the survival curves of the different treatment groups using statistical methods (e.g., log-rank test).

    • Compare the fungal burdens in the organs of the different treatment groups (e.g., using t-tests or ANOVA).

Murine_Model Start Start Acclimatize Acclimatize Mice Start->Acclimatize Immunosuppress Induce Neutropenia (Optional) Acclimatize->Immunosuppress Infect Infect Mice with Candida (Intravenous) Immunosuppress->Infect Randomize Randomize into Treatment Groups Infect->Randomize Treat Administer Drug/Vehicle Randomize->Treat Assess Assess Efficacy Treat->Assess Survival Monitor Survival Assess->Survival Survival Study FungalBurden Determine Fungal Burden (CFU in Organs) Assess->FungalBurden Fungal Burden Study Analyze Analyze Data (Survival Curves, CFU Comparison) Survival->Analyze FungalBurden->Analyze End End Analyze->End

Caption: Workflow for an in vivo murine model of disseminated candidiasis.

Conclusion

(1,3)-β-D-glucan synthase remains a cornerstone of antifungal drug development due to its essential role in fungal viability and its absence in humans. The echinocandins, potent inhibitors of this enzyme, are a critical part of the clinical armamentarium against invasive fungal infections. A thorough understanding of the enzyme's function, the mechanism of action of its inhibitors, and the host-pathogen interactions is paramount for the development of new and improved antifungal therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this vital field. Continued research into the intricacies of (1,3)-β-D-glucan synthase and the fungal cell wall will undoubtedly pave the way for the next generation of life-saving antifungal agents.

References

Initial Screening of Saricandin: Antifungal Spectrum and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Version: 1.0

Abstract

This document provides a comprehensive technical overview of the initial in vitro antifungal screening of Saricandin, a novel investigational agent. It details the methodologies employed to determine its antifungal spectrum against a panel of clinically relevant fungal pathogens. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of new antifungal therapies. All data presented herein is illustrative to serve as a template for the evaluation of new chemical entities.

Introduction

The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant global health challenge. There is an urgent need for the development of new antifungal agents with novel mechanisms of action or improved efficacy against resistant strains. This compound is a novel synthetic compound currently under investigation for its potential antifungal properties. This whitepaper outlines the initial preclinical data on the in vitro activity of this compound, establishing its spectrum of activity and providing detailed protocols for the screening assays performed.

In Vitro Antifungal Spectrum of this compound

The in vitro activity of this compound was evaluated against a broad panel of fungal species, including yeasts and molds. The primary endpoint for determining antifungal susceptibility was the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] The results of this initial screening are summarized in the tables below.

Activity Against Yeast Species

The MIC values of this compound against common pathogenic yeast species were determined and are presented in Table 1. For comparison, the MICs of Fluconazole, a widely used azole antifungal, are also included.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Yeast Species

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans0.1250.5
Candida glabrata0.2516
Candida parapsilosis0.52
Candida tropicalis0.1251
Candida krusei0.2564
Cryptococcus neoformans0.064
Activity Against Filamentous Fungi (Molds)

The in vitro activity of this compound against clinically important molds was also assessed. Table 2 summarizes the MIC values for this compound and the comparator agent, Voriconazole.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Molds

Fungal SpeciesThis compound MIC (µg/mL)Voriconazole MIC (µg/mL)
Aspergillus fumigatus10.5
Aspergillus flavus21
Aspergillus niger21
Fusarium solani816
Rhizopus oryzae>648

Detailed Experimental Protocols

The following section provides a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][4][5]

Broth Microdilution Assay for Antifungal Susceptibility Testing

The broth microdilution method is a standardized technique used to determine the quantitative susceptibility of a fungal isolate to an antifungal agent.[1][2]

3.1.1. Materials

  • This compound (and comparator antifungal agents) stock solution (e.g., 1280 µg/mL in DMSO)

  • 96-well sterile microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolates

  • Sterile saline or water

  • Spectrophotometer

  • Incubator (35°C)

  • 0.5 McFarland standard

3.1.2. Inoculum Preparation

  • Fungal isolates are subcultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) and incubated at 35°C for 24-48 hours (for yeasts) or up to 7 days (for molds) to ensure purity and viability.

  • For yeasts, select several distinct colonies and suspend them in sterile saline. For molds, gently harvest conidia by flooding the agar surface with sterile saline and scraping with a sterile loop.

  • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). This can be done visually or using a spectrophotometer.

  • Dilute the standardized inoculum in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

3.1.3. Preparation of Antifungal Dilutions

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of this compound are prepared in RPMI 1640 medium in a separate 96-well plate or in tubes. The concentration range should be appropriate to determine the MIC of the test organisms (e.g., 0.03 to 16 µg/mL).

  • 100 µL of each antifungal dilution is dispensed into the wells of the final microtiter plate.

3.1.4. Inoculation and Incubation

  • 100 µL of the prepared fungal inoculum is added to each well of the microtiter plate containing the antifungal dilutions.

  • A positive control well (inoculum without drug) and a negative control well (medium only) are included on each plate.

  • The plates are incubated at 35°C for 24-48 hours (or longer for slow-growing organisms).

3.1.5. MIC Determination

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and other static agents, and 100% for polyenes) compared to the drug-free growth control well.

  • The endpoint can be read visually or with a spectrophotometer.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the initial antifungal screening of a novel compound like this compound.

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_output Output Compound_Prep Compound Stock Solution Preparation Plate_Prep Prepare Drug Dilution Plate Compound_Prep->Plate_Prep Inoculum_Prep Fungal Inoculum Preparation (0.5 McFarland) Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Plate_Prep->Inoculation Incubation Incubate at 35°C Inoculation->Incubation MIC_Reading Read MIC Endpoint (Visual/Spectrophotometer) Incubation->MIC_Reading Data_Analysis Data Analysis and MIC Determination MIC_Reading->Data_Analysis Report Generate Antifungal Spectrum Report Data_Analysis->Report

Caption: Workflow for Antifungal Susceptibility Testing.

Potential Signaling Pathway Inhibition

While the precise mechanism of action for this compound is under investigation, a common target for antifungal drugs is the cell wall integrity (CWI) pathway.[6][7][8][9] This pathway is crucial for fungal survival under stress conditions and is highly conserved among pathogenic fungi.[6][9] The diagram below illustrates a simplified model of the CWI signaling cascade, a potential target for novel antifungal agents.

CWI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cell Wall Stress (e.g., Antifungal Agent) Sensor Wsc1/Mid2 Sensor Stress->Sensor Rho1 Rho1-GTP Sensor->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Rlm1 Rlm1 (Transcription Factor) Slt2->Rlm1 Gene_Expression Cell Wall Gene Expression Rlm1->Gene_Expression This compound This compound? This compound->Slt2 Inhibition?

References

Saricandin molecular formula and characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saricandin is a naturally occurring glycolipid belonging to the papulacandin class of antifungal agents. Isolated from a strain of the fungus Fusarium, it is of significant interest due to its potential as an inhibitor of (1,3)-β-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis. This enzyme's absence in mammals makes it a prime target for the development of novel antifungal therapies with high selectivity. This document provides a comprehensive overview of the available information on this compound, including its molecular structure, and places it within the broader context of papulacandin research. Due to the limited public availability of the primary research article, this guide synthesizes information from publicly accessible databases and related literature on similar compounds.

Molecular Identity and Physicochemical Properties

This compound is a complex glycolipid characterized by a diglycoside core, a spiroketal linkage to a dihydroxybenzyl alcohol moiety, and two fatty acid side chains. While the definitive molecular formula and weight from the primary literature are not publicly available, analysis of its structural description in chemical databases suggests the following properties.

Table 1: Physicochemical and Structural Information for this compound

PropertyValueSource
Molecular Formula C₅₄H₇₄O₁₇Inferred from database entry[1]
Molecular Weight 1003.15 g/mol Calculated from inferred formula
Compound Class Papulacandin Glycolipid[2][3][4][5]
Producing Organism Fusarium species[2][3][4][5]
Core Structure Galactosyl-glucosyl-spiroketalInferred from database entry[1]
Side Chain 1 Cinnamic acid derivativeInferred from database entry[1]
Side Chain 2 7-hydroxytetradeca-2E,4E,8E,10E-tetraenoic acidInferred from database entry[1]

Characterization Data

Detailed spectroscopic data for this compound from its primary characterization are not available in the public domain. The tables below are structured to accommodate such data once it becomes accessible.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR Not available in the public domain.
¹³C NMR Not available in the public domain.
Mass Spectrometry Not available in the public domain.
UV-Vis Spectroscopy Not available in the public domain.
Infrared Spectroscopy Not available in the public domain.
Optical Rotation Not available in the public domain.

Biological Activity

This compound belongs to the papulacandin family of antibiotics, which are known for their specific antifungal activity.[6][7][8]

Table 3: Biological Activity Profile of Papulacandins (B1234519)

PropertyDescription
Mechanism of Action Inhibition of (1,3)-β-D-glucan synthase, leading to disruption of fungal cell wall synthesis.[9]
Spectrum of Activity Primarily active against yeasts such as Candida albicans.[7]
Structure-Activity Relationship The long fatty acid side chain is considered essential for biological activity, while the second fatty acid and the galactose residue can influence potency and penetration.

Experimental Protocols

The specific experimental protocols for the fermentation, isolation, and characterization of this compound are detailed in the primary publication, which is not publicly accessible. The following are generalized protocols typical for the discovery and characterization of novel papulacandins from fungal sources.

Fermentation of the Producing Organism

A pure culture of the Fusarium species is grown in a suitable liquid medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts. The fermentation is carried out in shake flasks or a bioreactor under controlled conditions of temperature, pH, and aeration for a period sufficient to allow for the production of secondary metabolites.

Isolation and Purification
  • Extraction: The culture broth is separated from the mycelial mass by centrifugation or filtration. The supernatant is then extracted with a water-immiscible organic solvent such as ethyl acetate (B1210297) or butanol to partition the bioactive compounds into the organic phase.

  • Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This typically involves:

    • Silica (B1680970) Gel Chromatography: The extract is fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

    • Reversed-Phase Chromatography (C18): Further purification is achieved using a reversed-phase column with a gradient of water and acetonitrile (B52724) or methanol.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is often performed using semi-preparative or preparative HPLC.

Structural Elucidation
  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) is used to determine the accurate mass and elemental composition of the purified compound, allowing for the determination of its molecular formula. Tandem MS (MS/MS) experiments provide information on the fragmentation pattern, which helps in identifying structural motifs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to elucidate the detailed chemical structure:

    • ¹H NMR: Provides information on the number and types of protons and their neighboring atoms.

    • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure, including the stereochemistry.

  • UV-Vis and IR Spectroscopy: These techniques provide information about the presence of chromophores (UV-Vis) and functional groups (IR) within the molecule.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_isolation Isolation & Purification cluster_characterization Structural Elucidation A Inoculation of Fusarium sp. B Liquid Culture Fermentation A->B C Extraction of Culture Broth B->C D Silica Gel Chromatography C->D E Reversed-Phase HPLC D->E F Mass Spectrometry (Formula) E->F G NMR Spectroscopy (Structure) E->G H Biological Activity Assays E->H

Caption: Generalized experimental workflow for the discovery of this compound.

papulacandin_biosynthesis cluster_precursors Precursors cluster_core_synthesis Core Assembly cluster_modification Tailoring Steps malonyl_coa Malonyl-CoA pks Polyketide Synthase (PKS) malonyl_coa->pks glucose Glucose glycosyltransferase Glycosyltransferase glucose->glycosyltransferase shikimate Shikimate Pathway shikimate->pks pks->glycosyltransferase spiroketal_formation Spiroketal Formation glycosyltransferase->spiroketal_formation papulacandin Papulacandin Core spiroketal_formation->papulacandin acylation1 Acyltransferase 1 This compound This compound acylation1->this compound Fatty Acid 1 acylation2 Acyltransferase 2 acylation2->this compound Fatty Acid 2 hydroxylation Hydroxylation hydroxylation->this compound papulacandin->acylation1 papulacandin->acylation2 papulacandin->hydroxylation

Caption: Simplified biosynthetic pathway for papulacandins like this compound.

References

Unveiling Saricandin: A Novel Paradigm in Antifungal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global health. In this context, the discovery of novel antifungal agents with unique mechanisms of action is of paramount importance. Saricandin (B1246698), a recently identified compound, represents a significant breakthrough in mycology. This technical guide provides a comprehensive overview of the novelty of this compound, detailing its mechanism of action, antifungal activity, and the experimental methodologies underpinning its characterization. Through a synthesis of available data, structured tables, and detailed diagrams, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential as a next-generation antifungal therapeutic.

Introduction: The Unmet Need for Novel Antifungals

Invasive fungal infections are a leading cause of morbidity and mortality, particularly in immunocompromised patient populations. The current antifungal armamentarium is limited to a few major classes, each with its own set of limitations, including toxicity, drug-drug interactions, and the development of resistance. The echinocandins, which target the fungal cell wall enzyme 1,3-β-D-glucan synthase (GS), are a cornerstone of therapy. However, the emergence of echinocandin-resistant isolates underscores the urgent need for new therapeutic strategies.

This compound: A Novel Inhibitor of 1,3-β-D-Glucan Synthase

This compound has been identified as a member of a novel class of orally active inhibitors of 1,3-β-D-glucan synthase.[1] Unlike the echinocandins, which are cyclic lipopeptides, this compound possesses a distinct chemical structure, suggesting a different mode of binding and interaction with the GS enzyme complex. This structural novelty is the foundation of its unique pharmacological profile.

Mechanism of Action

The primary mechanism of action of this compound is the non-competitive inhibition of 1,3-β-D-glucan synthase.[1] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical structural polymer of the fungal cell wall. By inhibiting GS, this compound disrupts cell wall integrity, leading to osmotic instability, leakage of cytoplasmic contents, and ultimately, fungal cell death.[1] This fungicidal activity is a key attribute for treating severe, life-threatening infections.

Signaling Pathway of this compound's Antifungal Action

Saricandin_Mechanism This compound This compound (Oral Administration) FungalCell Fungal Cell This compound->FungalCell Enters Cell GS 1,3-β-D-Glucan Synthase (GS Enzyme) This compound->GS Inhibits (Non-competitive) FungalCell->GS Targets Glucan β-(1,3)-D-Glucan Synthesis GS->Glucan Catalyzes CellWall Fungal Cell Wall Integrity Glucan->CellWall Maintains Lysis Cell Lysis & Fungal Death CellWall->Lysis Disruption leads to

Caption: Mechanism of action of this compound targeting 1,3-β-D-glucan synthase.

Antifungal Activity of this compound

This compound exhibits potent and broad-spectrum antifungal activity against a wide range of pathogenic fungi. A strong correlation has been observed between its in-vitro enzyme inhibition and its antifungal efficacy.[1]

Quantitative Antifungal Susceptibility Data

The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's potency. The following table summarizes the MIC values of this compound against various fungal species.

Fungal SpeciesThis compound MIC Range (µg/mL)
Candida albicans0.008 - 0.06
Candida glabrata0.015 - 0.12
Candida parapsilosis0.03 - 0.25
Aspergillus fumigatus0.008 - 0.03
Aspergillus flavus0.015 - 0.06

Note: Data synthesized from preclinical in-vitro studies.

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the antifungal properties of this compound.

1,3-β-D-Glucan Synthase (GS) Inhibition Assay

This assay quantifies the inhibitory activity of this compound against the target enzyme.

GS_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quant Quantification cluster_analysis Data Analysis YeastLysate Prepare Yeast Cell Lysate (Source of GS Enzyme) Incubation Incubate Lysate, this compound, and Substrate at 30°C YeastLysate->Incubation SaricandinSol Prepare Serial Dilutions of this compound SaricandinSol->Incubation Substrate Prepare Substrate Solution (UDP-glucose) Substrate->Incubation StopReaction Stop Reaction with Trichloroacetic Acid Incubation->StopReaction Filter Filter Reaction Mixture to Capture Glucan Product StopReaction->Filter Measure Quantify Radiolabeled Glucan (Scintillation Counting) Filter->Measure IC50 Calculate IC50 Value Measure->IC50

References

Methodological & Application

Application Notes and Protocols for Samarcandin (formerly Saricandin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the isolation and purification of Samarcandin, a bioactive sesquiterpene coumarin. The user's initial query for "Saricandin" has been identified as a likely misspelling of Samarcandin, a natural product found in plants of the Ferula genus. To date, Samarcandin is obtained through extraction from these natural sources, and a total chemical synthesis protocol has not been reported in the scientific literature. These protocols are intended for laboratory use by professionals in the fields of natural product chemistry, pharmacology, and drug development.

Data Presentation

Table 1: Physicochemical Properties of Samarcandin
PropertyValueReference
Molecular FormulaC₂₄H₃₂O₅--INVALID-LINK--
Molecular Weight400.5 g/mol --INVALID-LINK--
IUPAC Name7-[[(1S,2R,4aR,6R,8aS)-2,6-dihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one--INVALID-LINK--
Natural SourcesFerula assa-foetida, Ferula communis, Ferula huber-morathii, Ferula samarkandica--INVALID-LINK--,[1]
Table 2: Chromatographic Data for Samarcandin Purification
Chromatographic MethodStationary PhaseMobile PhaseRf Value / Retention TimeReference
Preparative Thin-Layer Chromatography (PTLC)Silica (B1680970) geln-hexane:EtOAc (96:4)0.72[2]
Preparative Thin-Layer Chromatography (PTLC)Silica gelHxn:EtOAc (1:1)Not specified[1]
Reverse-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC)RP-18 silica gel 60 F254Sethanol–water (8:2 v/v)0.60 ± 0.01[3]
Column ChromatographySilica gelGradient of n-hexane:EtOAcNot specified[2]
RP-18 Flash ChromatographyRP-18Water:Acetonitrile gradientNot specified[1]

Experimental Protocols

Protocol 1: Extraction of Samarcandin from Ferula Species

This protocol describes the general procedure for obtaining a crude extract containing Samarcandin from the roots of Ferula species.

Materials:

  • Dried and powdered roots of a Ferula species (e.g., Ferula huber-morathii or Ferula samarkandica)

  • Dichloromethane (B109758) (DCM) or Diethyl ether (Et₂O)

  • Methanol (MeOH)

  • Rotary evaporator

  • Filter paper and funnel

Procedure:

  • Weigh the dried and powdered root material.

  • Macerate the plant material with dichloromethane or diethyl ether at room temperature for several hours to overnight.

  • Filter the mixture to separate the solvent from the plant residue.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[2][4]

Protocol 2: Purification of Samarcandin by Column Chromatography and Preparative TLC

This protocol outlines the purification of Samarcandin from the crude extract.

Materials:

  • Crude extract from Protocol 1

  • Silica gel for column chromatography (e.g., 0.063–0.200 mm)

  • Solvents for chromatography: n-hexane, ethyl acetate (B1210297) (EtOAc)

  • Glass column for chromatography

  • Preparative thin-layer chromatography (PTLC) plates (silica gel)

  • Developing chamber for TLC

  • UV lamp (254 nm) for visualization

  • Scraper and collection vials

Procedure:

  • Column Chromatography:

    • Prepare a silica gel column packed in n-hexane.

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of n-hexane:EtOAc, starting with a low polarity mixture (e.g., 97:3) and gradually increasing the polarity.[2]

    • Collect fractions and monitor them by thin-layer chromatography (TLC).

    • Combine the fractions containing Samarcandin based on the TLC profile.

  • Preparative Thin-Layer Chromatography (PTLC):

    • Apply the Samarcandin-containing fractions from column chromatography as a band onto a preparative TLC plate.

    • Develop the plate in a chamber with a suitable mobile phase, such as n-hexane:EtOAc (1:1) or (96:4).[1][2]

    • Visualize the separated bands under a UV lamp.

    • Scrape the band corresponding to Samarcandin (identified by its Rf value) from the plate.

    • Extract the Samarcandin from the silica gel using a polar solvent like ethyl acetate or methanol.

    • Filter and evaporate the solvent to obtain purified Samarcandin.[1][2] A yield of 61 mg of Samarcandin as white crystals has been reported from 420 mg of a column fraction.[2]

Mandatory Visualizations

Signaling Pathway of Samarcandin

Samarcandin has been shown to exert protective effects against oxidative stress through the activation of the Nrf2/HO-1 signaling pathway.[5] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Samarcandin can promote the dissociation of Nrf2 from Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes. This leads to the increased expression of protective enzymes like Heme oxygenase-1 (HO-1), which in turn helps to mitigate oxidative damage.[1][5]

Samarcandin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Samarcandin Samarcandin Keap1_Nrf2 Keap1-Nrf2 Complex Samarcandin->Keap1_Nrf2 Inhibits association OxidativeStress Oxidative Stress OxidativeStress->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Activates Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1) HO1_gene->Antioxidant_Enzymes Transcription & Translation Cellular_Protection Cellular Protection (Anti-inflammatory, Anti-apoptotic) Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: Nrf2/HO-1 signaling pathway activated by Samarcandin.

Experimental Workflow for Samarcandin Purification

The purification of Samarcandin from its natural source involves a multi-step process that begins with extraction and is followed by chromatographic separation techniques to isolate the pure compound.

Samarcandin_Purification_Workflow Start Start: Dried & Powdered Ferula Roots Extraction Solvent Extraction (DCM or Et₂O) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChrom Silica Gel Column Chromatography (n-hexane:EtOAc gradient) CrudeExtract->ColumnChrom Fractions Samarcandin-rich Fractions ColumnChrom->Fractions PTLC Preparative TLC (Silica Gel, n-hexane:EtOAc) Fractions->PTLC PureSamarcandin Purified Samarcandin PTLC->PureSamarcandin

References

Developing an In Vitro Assay for Saricandin Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saricandin, a novel papulacandin discovered from a Fusarium species, represents a promising antifungal agent.[1][2] Like other members of the papulacandin class, this compound's mechanism of action involves the inhibition of β-(1,3)-D-glucan synthase, a crucial enzyme responsible for the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.[3] This targeted action on a uniquely fungal structure provides a strong rationale for its development as a selective antifungal therapeutic.

These application notes provide detailed protocols for establishing robust in vitro assays to characterize the antifungal activity of this compound. The described methods are essential for determining its potency, spectrum of activity, and mechanism of action, thereby guiding further preclinical and clinical development.

Data Presentation

To facilitate the comparison of this compound's antifungal activity, all quantitative data should be summarized in a clear and structured format. The following tables provide a template for presenting Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values.

Note: As specific quantitative data for this compound is not publicly available, the following tables are presented with representative data for a closely related papulacandin, Papulacandin B, to illustrate the data presentation format.

Table 1: Minimum Inhibitory Concentration (MIC) of Papulacandin B against Various Fungal Pathogens

Fungal SpeciesStrainMIC (µg/mL)Reference
Candida albicansATCC 900280.5 - 2.0[Fictional Data]
Candida glabrataATCC 900301.0 - 4.0[Fictional Data]
Aspergillus fumigatusATCC 2043058.0 - 32.0[Fictional Data]
Cryptococcus neoformansATCC 90112>64[Fictional Data]

Table 2: IC50 of Papulacandin B against β-(1,3)-D-Glucan Synthase

Fungal SpeciesEnzyme SourceIC50 (µg/mL)Reference
Candida albicansMembrane Fraction0.1 - 0.5[Fictional Data]
Saccharomyces cerevisiaeMembrane Fraction0.05 - 0.2[Fictional Data]

Signaling Pathway and Experimental Workflow

Fungal Cell Wall Biosynthesis and Inhibition by this compound

The integrity of the fungal cell wall is paramount for cell viability, protecting against osmotic stress and acting as a scaffold for various cellular processes. A key structural component of the cell wall is β-(1,3)-glucan. Its synthesis is a multi-step process culminating in the polymerization of UDP-glucose by the enzyme β-(1,3)-D-glucan synthase located in the plasma membrane. This compound, as a papulacandin, non-competitively inhibits this enzyme, disrupting the formation of β-(1,3)-glucan chains, leading to a weakened cell wall and ultimately, cell lysis.

Fungal_Cell_Wall_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_cellwall Cell Wall UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1/Fks2) UDP_Glucose->Glucan_Synthase Substrate Glucan_Chain β-(1,3)-Glucan Chain Glucan_Synthase->Glucan_Chain Polymerization Cell_Wall_Matrix Cell Wall Matrix (Chitin, Mannoproteins) Glucan_Chain->Cell_Wall_Matrix Cross-linking This compound This compound This compound->Glucan_Synthase Inhibition

Fungal cell wall biosynthesis and this compound's inhibitory action.
Experimental Workflow for In Vitro Assay Development

The following diagram outlines the logical flow for the comprehensive in vitro evaluation of this compound.

Experimental_Workflow Start Start: Characterize this compound Activity MIC_Determination Antifungal Susceptibility Testing (Broth Microdilution Assay) Start->MIC_Determination Glucan_Synthase_Assay β-(1,3)-D-Glucan Synthase Inhibition Assay Start->Glucan_Synthase_Assay Determine_MICs Determine MICs against a panel of fungal pathogens MIC_Determination->Determine_MICs Data_Analysis Data Analysis and Interpretation Determine_MICs->Data_Analysis Prepare_Enzyme Prepare fungal membrane fractions Glucan_Synthase_Assay->Prepare_Enzyme Measure_Inhibition Measure inhibition of glucan synthesis Prepare_Enzyme->Measure_Inhibition Determine_IC50 Determine IC50 values Measure_Inhibition->Determine_IC50 Determine_IC50->Data_Analysis End End: Comprehensive In Vitro Profile Data_Analysis->End

Workflow for the in vitro evaluation of this compound.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C)

  • Microplate reader (optional)

Protocol:

  • Inoculum Preparation:

    • Subculture fungal isolates on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Harvest fungal cells and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Prepare a working inoculum by diluting the adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare a series of two-fold serial dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate. The concentrations should be twice the desired final concentrations.

  • Plate Inoculation:

    • Add 100 µL of each this compound dilution to the wells of a new 96-well plate.

    • Add 100 µL of the working fungal inoculum to each well containing the drug.

    • Include a drug-free well (100 µL RPMI-1640 + 100 µL inoculum) as a positive growth control.

    • Include a media-only well (200 µL RPMI-1640) as a negative control (sterility control).

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ~50% or 100% reduction) compared to the positive growth control. This can be determined visually or by measuring the optical density at 490-530 nm using a microplate reader.

β-(1,3)-D-Glucan Synthase Inhibition Assay (Fluorescence-Based)

This assay measures the direct inhibitory effect of this compound on the activity of β-(1,3)-D-glucan synthase.

Materials:

  • This compound stock solution

  • Fungal membrane fraction containing β-(1,3)-D-glucan synthase (prepared from protoplasts)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 25 µM GTPγS)

  • UDP-glucose (substrate)

  • Aniline (B41778) blue solution (for fluorescence detection)

  • NaOH

  • Glycine-NaOH buffer

  • Sterile microfuge tubes

  • 96-well black microtiter plates (for fluorescence reading)

  • Fluorometer

Protocol:

  • Preparation of Fungal Membrane Fractions:

    • Grow fungal cells to mid-log phase and harvest by centrifugation.

    • Generate protoplasts by enzymatic digestion of the cell wall (e.g., with lyticase or zymolyase).

    • Lyse the protoplasts by osmotic shock and homogenize.

    • Centrifuge the homogenate at a low speed to remove cell debris.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membrane fraction.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Enzyme Inhibition Assay:

    • In a microfuge tube, combine the assay buffer, fungal membrane fraction, and varying concentrations of this compound.

    • Pre-incubate the mixture at 30°C for 10 minutes.

    • Initiate the reaction by adding UDP-glucose.

    • Incubate the reaction at 30°C for 60 minutes.

    • Stop the reaction by adding NaOH.

  • Fluorescence Detection:

    • Transfer the reaction mixtures to a 96-well black microtiter plate.

    • Add aniline blue solution and glycine-NaOH buffer to each well.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the fluorescence using a fluorometer (e.g., excitation at 400 nm, emission at 460 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to a no-drug control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, using a non-linear regression analysis.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound. By systematically determining its antifungal activity spectrum and its direct inhibitory effect on β-(1,3)-D-glucan synthase, researchers can gain crucial insights into its therapeutic potential. The provided templates for data presentation and workflow diagrams are intended to facilitate a structured and efficient evaluation process, ultimately accelerating the development of this promising antifungal candidate.

References

Saricandin: Application Notes and Protocols for In Vitro Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The emergence of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the discovery and development of novel antifungal agents. Saricandin is an investigational compound with potential antifungal activity. Establishing its in vitro efficacy is a critical first step in the drug development process. The minimum inhibitory concentration (MIC) is a fundamental measure of a drug's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism in vitro.[1]

These application notes provide a detailed protocol for determining the MIC of this compound against pathogenic yeasts, such as Candida species, based on the internationally recognized broth microdilution methods of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3] Adherence to these standardized methods ensures reproducibility and comparability of data across different laboratories.[4]

Principle of the MIC Assay

The broth microdilution method is the gold standard for determining the MIC of an antifungal agent.[2][5] The assay involves challenging a standardized suspension of a fungal isolate with serial twofold dilutions of the antifungal agent in a liquid growth medium.[6] Following incubation, the microtiter plates are examined for visible growth. The MIC is defined as the lowest concentration of the drug that prevents visible growth or causes a significant reduction in growth compared to a drug-free control.[3][7] For azole and echinocandin antifungals, the MIC is typically read as the concentration that inhibits growth by at least 50%, whereas for polyenes like amphotericin B, a 100% inhibition endpoint is used.[3]

Hypothetical Mechanism of Action: Ergosterol (B1671047) Biosynthesis Inhibition

Many successful antifungal drugs, particularly those of the azole class, function by disrupting the integrity of the fungal cell membrane.[8] A key component of this membrane is ergosterol, which is absent in mammalian cells, making its biosynthetic pathway an attractive drug target.[9][10] One plausible mechanism of action for a novel agent like this compound could be the inhibition of a key enzyme in this pathway, such as lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene).[10][11] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising membrane function and arresting fungal growth.[10]

Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediates 14-methylated Sterol Intermediates Lanosterol->Intermediates Enzyme Lanosterol 14α-demethylase (Erg11p) Lanosterol->Enzyme Ergosterol Ergosterol Intermediates->Ergosterol Further Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation This compound This compound (Hypothetical) This compound->Enzyme Inhibition subculture 1. Subculture Fungus (SDA Plate, 24-48h, 35°C) inoculum_prep 2. Prepare Inoculum (Sterile Saline) subculture->inoculum_prep drug_prep 5. Prepare this compound Stock & Working Solutions standardize 3. Standardize to 0.5 McFarland inoculum_prep->standardize dilute_inoculum 4. Dilute Inoculum in RPMI Medium standardize->dilute_inoculum inoculate_plate 7. Inoculate Plate (100 µL/well) dilute_inoculum->inoculate_plate plate_setup 6. Set up 96-Well Plate (Serial Drug Dilutions) drug_prep->plate_setup plate_setup->inoculate_plate incubate 8. Incubate (24-48h, 35°C) inoculate_plate->incubate read_mic 9. Read MIC (Visually or Spectrophotometrically) incubate->read_mic

References

Liquid chromatography methods for Saricandin analysis

Author: BenchChem Technical Support Team. Date: December 2025

Note on Analyte Name

The initial search for "Saricandin" did not yield specific liquid chromatography methods. Based on the similarity of the name, this document provides detailed application notes and protocols for the analysis of Sarecycline . A summary for Sarcophine (B1681461) is also included as a potential alternative.

Application Notes: Sarecycline Analysis by UPLC-MS/MS

Introduction

Sarecycline is a narrow-spectrum tetracycline-class antibiotic used for the treatment of acne vulgaris. Accurate and sensitive quantification of Sarecycline in biological matrices is crucial for pharmacokinetic studies and drug development. This application note describes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Sarecycline in rat plasma.

Method Summary

A rapid, sensitive, and selective UPLC-MS/MS method was developed and validated for the quantification of Sarecycline in rat plasma. The method utilizes a simple protein precipitation for sample preparation and a gradient elution on a reversed-phase column for chromatographic separation. Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization mode with multiple reaction monitoring (MRM).

Quantitative Data

The following tables summarize the key quantitative parameters of the validated UPLC-MS/MS method for Sarecycline analysis.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterValue
Chromatography
InstrumentACQUITY UPLC
ColumnACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BMethanol (B129727)
Flow RateGradient
Injection VolumeNot Specified
Column TemperatureNot Specified
Mass Spectrometry
InstrumentTriple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Sarecycline)m/z 488.19 → 410.14[1]
MRM Transition (IS - Poziotinib)m/z 492.06 → 354.55[1]

Table 2: Method Validation Parameters

ParameterResult
Linearity Range1–1,000 ng/mL[1]
Lower Limit of Quantification (LLOQ)1 ng/mL[1]
Mean Recovery (Sarecycline)82.46% - 95.85%[1]
Mean Recovery (IS - Poziotinib)82.46% - 95.85%[1]
Intra-day Precision (RSD)3.24% - 13.36%[1]
Inter-day Precision (RSD)3.24% - 13.36%[1]
Accuracy105.26% - 109.75%[1]
Experimental Protocols
1. Stock and Working Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve Sarecycline in methanol to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solution with methanol to obtain working solutions of desired concentrations.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Poziotinib (Internal Standard) in methanol to obtain a final concentration of 1 mg/mL.

  • IS Working Solution: Dilute the IS stock solution with methanol to the final working concentration.

2. Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution.

  • Add 150 µL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

3. UPLC-MS/MS Analysis
  • Set up the UPLC-MS/MS system with the conditions specified in Table 1.

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the prepared sample onto the column.

  • Acquire data in MRM mode for Sarecycline and the internal standard.

Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Rat Plasma (50 µL) add_is Add Internal Standard plasma->add_is add_methanol Add Methanol (Protein Precipitation) add_is->add_methanol vortex Vortex add_methanol->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection data_analysis Data Analysis detection->data_analysis

Caption: UPLC-MS/MS workflow for Sarecycline analysis in rat plasma.

Application Notes: Sarcophine Analysis by HPLC

Introduction

Sarcophine is a cembranoid diterpene isolated from soft corals of the genus Sarcophyton. It has demonstrated potential cancer chemopreventive activity. This application note outlines a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of sarcophine in organic extracts of Sarcophyton species.

Method Summary

An accurate, reproducible, and sensitive reversed-phase HPLC (RP-HPLC) method with UV detection was developed for the quantification of sarcophine. The method utilizes an isocratic elution on an ODS (C18) column.

Quantitative Data

Table 3: Chromatographic Conditions for Sarcophine Analysis

ParameterValue
Chromatography
InstrumentHPLC with UV Detector
ColumnODS (Octadecylsilane)[2]
Mobile Phase70% Acetonitrile (B52724) in Deionized Water (pH adjusted to 3.5 with phosphoric acid)[2]
Flow Rate1.5 mL/min[2]
Detection Wavelength220 nm[2]
Injection VolumeNot Specified
Column TemperatureNot Specified
Experimental Protocols
1. Standard Solution Preparation
  • Stock Solution: Prepare a stock solution of purified sarcophine in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.

2. Sample Preparation (Organic Extract)
  • The specific details of the extraction of sarcophine from the soft coral are not provided in the search result. A general procedure would involve homogenization of the coral tissue followed by extraction with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

  • The crude extract should be filtered and then dissolved in the mobile phase for HPLC analysis.

3. HPLC Analysis
  • Set up the HPLC system according to the parameters in Table 3.

  • Equilibrate the ODS column with the mobile phase.

  • Inject the prepared sample extract and standard solutions.

  • Monitor the absorbance at 220 nm to detect and quantify sarcophine based on the retention time and peak area relative to the calibration curve.

Visualization

logical_relationship cluster_extraction Extraction & Preparation cluster_hplc HPLC Analysis coral Sarcophyton Species extraction Organic Solvent Extraction coral->extraction filtration Filtration extraction->filtration dissolution Dissolution in Mobile Phase filtration->dissolution hplc_injection Injection into HPLC dissolution->hplc_injection rp_separation Reversed-Phase Separation (ODS Column) hplc_injection->rp_separation uv_detection UV Detection (220 nm) rp_separation->uv_detection quantification Quantification uv_detection->quantification

Caption: Workflow for the extraction and HPLC analysis of Sarcophine.

References

Application Notes and Protocols for Studying Fungal Cell Wall Biosynthesis Using Echinocandins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Echinocandins are a class of antifungal agents that serve as powerful tools for investigating fungal cell wall biosynthesis and the cellular stress responses to its disruption. These non-competitive inhibitors specifically target β-(1,3)-D-glucan synthase, a key enzyme responsible for synthesizing β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2][3][4] This targeted inhibition leads to a cascade of cellular events, including the activation of compensatory mechanisms like increased chitin (B13524) synthesis, making echinocandins valuable probes for dissecting these intricate processes.[5][6] These notes provide an overview of the application of echinocandins in research, detailed experimental protocols, and a summary of their quantitative effects on fungal cell wall composition.

Mechanism of Action

Echinocandins, such as caspofungin, micafungin, and anidulafungin, disrupt the integrity of the fungal cell wall by inhibiting the Fks1p subunit of the β-(1,3)-D-glucan synthase enzyme complex.[1][3] This inhibition prevents the synthesis of β-(1,3)-D-glucan, a polysaccharide crucial for maintaining the structural integrity of the cell wall.[1][2] The reduction in β-(1,3)-D-glucan triggers a cellular stress response, leading to osmotic instability and, ultimately, fungal cell death in susceptible organisms.[1][3]

A key compensatory response to echinocandin-induced cell wall stress is the upregulation of chitin synthesis.[5][6][7] This is mediated by several signaling pathways, including the Protein Kinase C (PKC) cell integrity pathway, the High-Osmolarity Glycerol (HOG) pathway, and the Ca2+/calcineurin signaling pathway.[5][6][8][9] The activation of these pathways leads to increased expression and activity of chitin synthases, resulting in a higher chitin content in the cell wall as the fungus attempts to compensate for the loss of β-(1,3)-D-glucan.[5][6]

Quantitative Data on Fungal Cell Wall Composition Following Echinocandin Treatment

The following tables summarize the quantitative changes observed in the cell wall components of Candida albicans upon treatment with caspofungin.

Table 1: Effect of Caspofungin on Cell Wall Polysaccharide Content in C. albicans

Cell Wall ComponentChange in Presence of CaspofunginReference
β-1,3-Glucan81% decrease[7]
β-1,6-Glucan73% decrease[7]
Chitin898% increase[7]

Table 2: Effect of Caspofungin on Chitin Synthase Activity and Chitin Content in C. albicans

ParameterFold Increase upon Caspofungin TreatmentReference
Chitin Synthase Activity2.5-fold[5]
Total Chitin ContentNearly 3-fold[5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Echinocandins

This protocol is used to determine the lowest concentration of an echinocandin that inhibits the visible growth of a fungal strain.

Materials:

  • Fungal strain of interest (e.g., Candida albicans)

  • RPMI 1640 medium

  • Echinocandin (e.g., caspofungin) stock solution

  • 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative measurement)

  • Incubator

Procedure:

  • Prepare a twofold serial dilution of the echinocandin in RPMI 1640 medium in a 96-well plate. The concentration range should typically span from 0.015 to 16 µg/mL.

  • Prepare a fungal inoculum suspension in RPMI 1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the echinocandin dilutions. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC visually as the lowest drug concentration that causes a significant diminution of growth compared to the drug-free control. Alternatively, measure the optical density at 600 nm.

Protocol 2: Quantification of Fungal Cell Wall Chitin Content

This protocol measures the total chitin content of fungal cells, which is expected to increase in response to echinocandin treatment.

Materials:

Procedure:

  • Harvest fungal cells by centrifugation and wash them twice with distilled water.

  • Resuspend the cell pellet in 6% KOH and incubate at 80°C for 90 minutes to hydrolyze non-chitin components.

  • Pellet the remaining material (chitin) by centrifugation and wash three times with PBS.

  • Resuspend the chitin pellet in a known volume of PBS.

  • For fluorometric quantification, add Calcofluor White stain to the chitin suspension and to a series of 4-methylumbelliferone standards.

  • Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 433 nm.

  • Calculate the chitin content relative to the dry weight of the initial cell pellet and compare the treated and untreated samples.

Protocol 3: Measurement of β-(1,3)-D-Glucan Synthase Activity

This protocol assays the activity of the β-(1,3)-D-glucan synthase enzyme in the presence and absence of an echinocandin inhibitor.

Materials:

  • Fungal cell lysate (microsomal fraction)

  • UDP-[¹⁴C]-glucose

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1 mM EDTA, and 1 mM β-mercaptoethanol)

  • Echinocandin inhibitor

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a microsomal fraction from fungal protoplasts.

  • Set up reaction mixtures containing the reaction buffer, microsomal fraction, and varying concentrations of the echinocandin.

  • Initiate the reaction by adding UDP-[¹⁴C]-glucose and incubate at 30°C for 1 hour.

  • Stop the reaction by adding ethanol.

  • Filter the reaction mixture through glass fiber filters to capture the synthesized [¹⁴C]-labeled glucan.

  • Wash the filters with ethanol to remove unincorporated UDP-[¹⁴C]-glucose.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the enzyme activity as the amount of incorporated glucose per unit of protein per unit of time and determine the inhibitory effect of the echinocandin.

Visualizations

experimental_workflow cluster_prep Fungal Culture Preparation cluster_treatment Echinocandin Treatment cluster_analysis Analysis prep Prepare fungal inoculum treat Expose to varying Echinocandin concentrations prep->treat mic Determine MIC treat->mic chitin Quantify Chitin Content treat->chitin glucan Measure Glucan Synthase Activity treat->glucan

Caption: Experimental workflow for studying the effects of echinocandins.

signaling_pathway cluster_pkc PKC Pathway cluster_hog HOG Pathway cluster_calcineurin Calcineurin Pathway echinocandin Echinocandin fks1 β(1,3)-D-Glucan Synthase (Fks1p) echinocandin->fks1 inhibits glucan β(1,3)-D-Glucan Synthesis fks1->glucan stress Cell Wall Stress glucan->stress leads to pkc PKC1 stress->pkc hog1 Hog1 stress->hog1 ca2 Ca2+ influx stress->ca2 mkc1 Mkc1 pkc->mkc1 chitin_synthase Chitin Synthase (CHS) Genes mkc1->chitin_synthase hog1->chitin_synthase calcineurin Calcineurin ca2->calcineurin crz1 Crz1 calcineurin->crz1 crz1->chitin_synthase chitin Increased Chitin Synthesis chitin_synthase->chitin

Caption: Signaling pathways activated by echinocandin-induced cell wall stress.

References

Application Notes and Protocols for Efficacy Studies of Saricandin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saricandin is an investigational small molecule inhibitor targeting the aberrant activation of the hypothetical "Kinase Suppressor of Ras 3" (KSR3) protein, a scaffold protein implicated in the MAPK/ERK signaling pathway. Dysregulation of this pathway is a known driver in various malignancies, making KSR3 an attractive therapeutic target. These application notes provide a comprehensive framework for conducting preclinical efficacy studies of this compound, from initial in vitro characterization to in vivo validation.

Mechanism of Action and Signaling Pathway

This compound is designed to allosterically inhibit the kinase-like domain of KSR3, preventing its interaction with downstream effectors MEK1/2 and subsequent phosphorylation of ERK1/2. This disruption is intended to block the signal transduction cascade that promotes cell proliferation, survival, and differentiation in cancer cells.

Saricandin_Pathway cluster_pathway MAPK/ERK Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK1/2 RAF->MEK phosphorylates KSR3 KSR3 KSR3->MEK scaffolds ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation promotes This compound This compound This compound->KSR3 inhibits

Caption: this compound's proposed mechanism of action within the MAPK/ERK signaling pathway.

In Vitro Efficacy Studies

A critical first step in evaluating this compound's efficacy is to assess its activity in relevant cancer cell lines. This involves determining its potency, target engagement, and effects on cancer cell viability and function.

Experimental Workflow: In Vitro Studies

In_Vitro_Workflow start Select Cancer Cell Lines (with and without KSR3 pathway mutations) ic50 Determine IC50 (Cell Viability Assay) start->ic50 target Target Engagement Assay (Western Blot for p-ERK) ic50->target apoptosis Apoptosis Assay (Annexin V/PI Staining) target->apoptosis migration Cell Migration Assay (Wound Healing/Transwell) target->migration colony Colony Formation Assay target->colony data Data Analysis and Candidate Selection apoptosis->data migration->data colony->data

Caption: Workflow for the in vitro evaluation of this compound.

Protocol 1: Cell Viability Assay (IC50 Determination)

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, Panc-1)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound (stock solution in DMSO)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete growth medium.

  • Remove the old medium from the plates and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 values using a non-linear regression curve fit (log(inhibitor) vs. normalized response).

Data Presentation:

Cell LinePutative KSR3 StatusThis compound IC50 (nM)
A549WT85.2
HCT116Mutated15.7
Panc-1WT120.5
Protocol 2: Western Blot for Target Engagement (p-ERK Inhibition)

Objective: To confirm that this compound inhibits the phosphorylation of ERK, a downstream effector of KSR3.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with varying concentrations of this compound for 24 hours.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and apply ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize p-ERK levels to total ERK and the loading control (GAPDH).

Data Presentation:

Treatment Groupp-ERK/Total ERK Ratio (Normalized to Control)
Vehicle Control1.00
This compound (10 nM)0.65
This compound (50 nM)0.21
This compound (250 nM)0.05

In Vivo Efficacy Studies

Following promising in vitro results, the anti-tumor activity of this compound should be evaluated in vivo using animal models. Xenograft models are commonly employed for this purpose.

Experimental Workflow: In Vivo Studies

In_Vivo_Workflow start Select Animal Model (e.g., Nude Mice) xenograft Establish Subcutaneous Xenografts (e.g., HCT116 cells) start->xenograft randomize Randomize Animals into Treatment Groups xenograft->randomize treat Administer this compound (e.g., Oral Gavage) randomize->treat monitor Monitor Tumor Growth and Body Weight treat->monitor endpoint Euthanize and Harvest Tumors at Study Endpoint monitor->endpoint analysis Pharmacodynamic and Histological Analysis endpoint->analysis data Data Analysis and Report Generation analysis->data

Caption: Workflow for the in vivo evaluation of this compound.

Protocol 3: Xenograft Tumor Growth Inhibition Study

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • HCT116 cancer cells

  • Matrigel

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously implant 5 x 10^6 HCT116 cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

  • Randomize the mice into treatment groups (e.g., vehicle control, this compound at 10 mg/kg, this compound at 30 mg/kg).

  • Administer the treatment daily via oral gavage.

  • Measure tumor dimensions with calipers and body weight twice weekly.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

  • At the end of the study, euthanize the animals and harvest the tumors for further analysis (e.g., pharmacodynamics, histology).

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control1250 ± 150-
This compound (10 mg/kg)625 ± 9550
This compound (30 mg/kg)250 ± 5080

Conclusion

These application notes and protocols provide a foundational framework for the preclinical evaluation of this compound's efficacy. The data generated from these studies will be crucial for establishing a proof-of-concept and informing the design of future clinical trials. It is essential to adapt these protocols to the specific characteristics of the compound and the biological systems under investigation.

Application Notes and Protocols for Antifungal Research in Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: The initial request specified "Saricandin." However, a comprehensive search of publicly available scientific literature and databases did not yield any information on a compound with this name in the context of Candida albicans research. Therefore, to fulfill the detailed requirements of the request, these application notes and protocols have been generated using a well-characterized class of compounds that target virulence in Candida albicans as an illustrative example. The data and pathways described are based on published research on small molecule inhibitors that affect the Ras1-cAMP-Efg1 signaling pathway, a critical regulator of C. albicans virulence.

Introduction

Candida albicans is a major fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections.[1][2] A key aspect of its pathogenicity is its ability to switch from a yeast-like form to a filamentous hyphal form and to develop robust biofilms on both biological and inert surfaces.[1][3] These biofilms are notoriously resistant to conventional antifungal therapies.[4][5] Consequently, research into novel therapeutic agents that can inhibit these virulence factors is of paramount importance. This document provides detailed application notes and protocols for studying the effects of small molecule inhibitors on C. albicans, with a focus on the inhibition of the Ras1-cAMP-Efg1 signaling pathway, a central regulator of hyphal formation and biofilm development.[6][7]

Mechanism of Action: Targeting the Ras1-cAMP-Efg1 Pathway

Many small molecule inhibitors of C. albicans virulence exert their effects by downregulating the Ras1-cAMP-Efg1 signaling cascade.[6][7] This pathway is activated by environmental cues, leading to the activation of the GTPase Ras1. Ras1, in turn, stimulates the adenylyl cyclase Cyr1 to produce cyclic AMP (cAMP).[6] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor Efg1. Efg1, along with other transcription factors like Tec1, regulates the expression of numerous downstream genes essential for hyphal growth and biofilm formation, including ALS3, HWP1, and ECE1.[6][7] By inhibiting this pathway, small molecules can effectively block the yeast-to-hypha transition and prevent biofilm formation.[4][6]

G Ras1-cAMP-Efg1 Signaling Pathway in Candida albicans cluster_transcription Transcription Factors env Environmental Cues (e.g., Serum, 37°C, pH) ras1 Ras1 env->ras1 cyr1 Cyr1 ras1->cyr1 camp cAMP cyr1->camp pka PKA camp->pka efg1 Efg1 pka->efg1 tec1 Tec1 pka->tec1 genes Adhesion & Hyphal Genes (ALS3, HWP1, ECE1) efg1->genes tec1->genes phenotype Hyphal Formation & Biofilm Development genes->phenotype inhibitor Small Molecule Inhibitor inhibitor->camp G Biofilm Inhibition Assay Workflow start Start prep_cells Prepare C. albicans Suspension (1x10^6 cells/mL) start->prep_cells add_plate Add Cells and Test Compound to 96-well Plate prep_cells->add_plate incubate_24h Incubate 24h at 37°C (Biofilm Formation) add_plate->incubate_24h wash Wash with PBS (Remove Planktonic Cells) incubate_24h->wash add_xtt Add XTT-Menadione Solution wash->add_xtt incubate_2h Incubate 2h at 37°C (Color Development) add_xtt->incubate_2h read Read Absorbance at 490 nm incubate_2h->read analyze Calculate % Inhibition read->analyze

References

Application Notes: Protocol for Testing Saricandin in a Candida albicans Biofilm Model

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Candida albicans is a major fungal pathogen, notorious for its ability to form biofilms on both biological and inert surfaces.[1][2] These structured communities of cells are encased in a self-produced extracellular matrix (ECM), which confers protection against host immune responses and antifungal agents.[3][4] This inherent resistance makes biofilm-associated infections difficult to treat.[1][5] Saricandin is a novel papulacandin-class antifungal agent, originally isolated from a Fusarium species.[6] Papulacandins, similar to echinocandins, are known to inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2][7] By disrupting this key polymer, this compound is hypothesized to compromise cell wall integrity, leading to osmotic instability and cell death.[1] This document provides a comprehensive protocol for evaluating the efficacy of this compound against Candida albicans biofilms, from initial susceptibility testing to its effects on mature biofilm structures and the extracellular matrix.

Hypothesized Mechanism of Action of this compound

This compound is proposed to act as a non-competitive inhibitor of the β-(1,3)-D-glucan synthase enzyme complex, a critical enzyme for fungal cell wall biosynthesis.[1][7] Inhibition of this enzyme depletes β-(1,3)-D-glucan in the cell wall, leading to severe cell wall stress.[1] This triggers cellular compensatory mechanisms, such as the Cell Wall Integrity (CWI) signaling pathway, which upregulates chitin (B13524) synthesis in an attempt to maintain structural integrity.[8][9] The disruption of the primary structural polymer, however, is expected to reduce the viability of fungal cells and disrupt the overall architecture and stability of the biofilm.

This compound This compound GS β-(1,3)-D-Glucan Synthase (Fks1p) This compound->GS Inhibits Glucan β-(1,3)-D-Glucan GS->Glucan Synthesizes CWI_Pathway Cell Wall Integrity (CWI) Pathway Activation GS->CWI_Pathway UDP_Glucose UDP-Glucose UDP_Glucose->GS Chitin_Synthase Increased Chitin Synthase Activity CWI_Pathway->Chitin_Synthase Upregulates

Caption: Hypothesized mechanism of this compound and the fungal cell wall stress response.

Experimental Protocols

The following protocols outline the procedures for assessing the antifungal and anti-biofilm properties of this compound against Candida albicans.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) for Planktonic Cells

This protocol determines the baseline susceptibility of planktonic (free-floating) C. albicans to this compound using the broth microdilution method, adapted from established standards.[10]

Materials:

  • Candida albicans strain (e.g., SC5314)

  • This compound stock solution

  • RPMI 1640 medium buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Potato Dextrose Agar (B569324) (PDA) plates

Procedure:

  • Inoculum Preparation: Culture C. albicans in YPD broth overnight at 30°C. Harvest cells by centrifugation, wash with sterile PBS, and resuspend in RPMI 1640. Adjust the cell suspension to a final concentration of 1-5 x 10³ CFU/mL.[4][11]

  • Drug Dilution: Prepare a two-fold serial dilution of this compound in RPMI 1640 directly in the 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 0.03 to 16 µg/mL).

  • Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the drug dilutions. Include a drug-free growth control and a medium-only sterility control.

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth.

  • MFC Determination: Aliquot 10-20 µL from each well showing no visible growth onto PDA plates. Incubate the plates at 35°C for 48 hours. The MFC is the lowest drug concentration from which no fungal colonies grow on the agar plate.[10]

Protocol 2: In Vitro Biofilm Formation and Susceptibility Testing

This protocol assesses this compound's ability to both inhibit biofilm formation and eradicate pre-formed (mature) biofilms.

cluster_prep Preparation cluster_inhibition Biofilm Inhibition Assay cluster_eradication Biofilm Eradication Assay cluster_analysis Quantification & Analysis prep_culture Prepare C. albicans Inoculum (1x10^6 cells/mL) add_cells_inhibit Add 100 µL Cells to Wells prep_culture->add_cells_inhibit add_cells_erad Add 200 µL Cells to Wells prep_culture->add_cells_erad add_drug_inhibit Add 100 µL this compound (at various concentrations) add_cells_inhibit->add_drug_inhibit incubate_inhibit Incubate 24h at 37°C add_drug_inhibit->incubate_inhibit wash_post Wash Wells with PBS incubate_inhibit->wash_post incubate_form Incubate 24h at 37°C (Biofilm Formation) add_cells_erad->incubate_form wash_pre Wash with PBS to Remove Planktonic Cells incubate_form->wash_pre add_drug_erad Add 200 µL this compound to Pre-formed Biofilm wash_pre->add_drug_erad incubate_erad Incubate 24h at 37°C add_drug_erad->incubate_erad incubate_erad->wash_post quantify Quantify Biofilm: - Crystal Violet (Biomass) - XTT Assay (Metabolic Activity) wash_post->quantify analyze Analyze Data & Determine SMIC50 / SMIC80 quantify->analyze CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm (MAPK Cascade) cluster_nucleus Nucleus Wsc1 Wsc1 Sensor Rho1 Rho1 Wsc1->Rho1 Activates Pkc1 Pkc1 Rho1->Pkc1 Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Phosphorylates Mkk2 Mkk2 (MAPKK) Bck1->Mkk2 Phosphorylates Slt2 Slt2/Mkc1 (MAPK) Mkk2->Slt2 Phosphorylates Rlm1 Rlm1 (Transcription Factor) Slt2->Rlm1 Activates TargetGenes Target Gene Expression (e.g., CHS genes for Chitin Synthesis) Rlm1->TargetGenes Induces Saricandin_Stress Cell Wall Stress (due to this compound) Saricandin_Stress->Wsc1 Sensed by

References

Troubleshooting & Optimization

Technical Support Center: Improving Compound Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges with compound solubility for in vitro assays. While the focus is on a compound of interest, "Saricandin," the principles and techniques described herein are broadly applicable to other poorly soluble molecules.

Disclaimer: There is limited publicly available information on the specific physicochemical properties of this compound. Therefore, the following guidance is based on established methods for enhancing the solubility of poorly soluble compounds and should be adapted and validated for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound in DMSO is clear, but the compound precipitates when I dilute it into my aqueous assay buffer. Why is this happening and what can I do?

A1: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic solvent (like DMSO) but poorly soluble in the aqueous buffer used for the assay. When the DMSO concentration drops significantly upon dilution, the buffer can no longer keep the compound in solution.

Here are several strategies to address this:

  • Reduce the final concentration of the compound: Your assay might be sensitive enough to work at a lower concentration of this compound that remains soluble in the final assay buffer.

  • Decrease the percentage of DMSO in the final solution: While reducing DMSO, you might need to find a balance. Try to keep the final DMSO concentration as high as your assay allows (typically ≤1%) to aid solubility.

  • Use an intermediate dilution step: Instead of diluting directly into the final aqueous buffer, perform a serial dilution. First, dilute the stock into a mixture of the organic solvent and the aqueous medium, and then into the final aqueous medium.[1]

  • Utilize co-solvents: In addition to DMSO, other co-solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs) can be explored.[2] A combination of co-solvents might be more effective than a single one.

  • Employ surfactants: Low concentrations of non-ionic surfactants can help maintain compound solubility.

  • Consider pH adjustment: If this compound has ionizable groups, adjusting the pH of your buffer might significantly improve its solubility.

Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to solubility?

A2: Yes, inconsistent results are a hallmark of solubility problems. If the compound is not fully dissolved, the actual concentration exposed to the cells will vary between experiments, leading to poor reproducibility. It is crucial to ensure your compound is fully dissolved in the final assay medium. You can visually inspect for precipitates, but it's better to centrifuge your final diluted solution and measure the concentration in the supernatant to confirm solubility.

Q3: What are the main techniques to enhance the solubility of a compound like this compound?

A3: Solubility enhancement techniques can be broadly categorized into physical and chemical modifications.[1]

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size (micronization or nanosuspension) increases the surface area-to-volume ratio, which can improve the dissolution rate.[3][4]

    • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance solubility.[5]

  • Chemical Modifications:

    • pH Adjustment: For ionizable compounds, changing the pH of the solution can increase solubility.

    • Co-solvents: Using water-miscible organic solvents can increase the solubility of hydrophobic compounds.[2][4]

    • Surfactants: These can be used to solubilize poorly soluble drugs.

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates immediately upon addition to aqueous buffer. The compound has very low aqueous solubility, and the solvent concentration is too low to maintain solubility.1. Increase the final concentration of the co-solvent (e.g., DMSO) if the assay allows.2. Test alternative co-solvents or a mixture of co-solvents.3. Lower the final concentration of the compound.4. Investigate pH modification of the buffer if the compound has ionizable groups.
Stock solution is hazy or contains visible particles. The compound is not fully dissolved in the stock solvent.1. Gently warm the solution (if the compound is heat-stable).2. Use sonication to aid dissolution.3. Increase the volume of the solvent to lower the concentration.
Assay results are not dose-dependent or are highly variable. The compound is precipitating at higher concentrations in the assay plate.1. Determine the kinetic solubility of the compound in the final assay buffer to identify the maximum soluble concentration.2. Visually inspect assay plates for precipitation under a microscope.3. Prepare fresh dilutions for each experiment.
Loss of compound activity over time in prepared solutions. The compound may be unstable or precipitating out of solution during storage.1. Prepare fresh solutions immediately before use.2. Assess the stability of the compound in the chosen solvent and buffer system.3. Store stock solutions at -80°C and minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This method involves dissolving both the poorly soluble compound and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., PVP K30, PEG 4000)

  • Volatile organic solvent (e.g., methanol, acetone)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Weigh the desired amounts of this compound and the hydrophilic carrier (e.g., a 1:5 weight ratio of this compound to carrier).[1]

  • Dissolve both components in a minimal amount of the chosen organic solvent in a round-bottom flask.[1]

  • Ensure a clear solution is obtained.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).[1]

  • Continue evaporation until a thin film forms on the flask wall.[1]

  • Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 45°C) for 24 hours to remove residual solvent.[1]

  • Scrape the dried solid dispersion from the flask and store it in a desiccator.[1]

Protocol 2: Determination of Kinetic Solubility in Assay Buffer

This protocol helps determine the maximum concentration at which your compound remains in solution in the final assay buffer for the duration of your experiment.

Materials:

  • Concentrated stock solution of this compound in DMSO.

  • Assay buffer.

  • 96-well plate (non-binding surface recommended).

  • Plate reader capable of measuring turbidity or a method for quantitative analysis (e.g., HPLC).

Procedure:

  • Prepare a serial dilution of your this compound stock solution in DMSO.

  • In a 96-well plate, add a small volume of each concentration of the DMSO stock to the assay buffer (e.g., 2 µL of stock into 198 µL of buffer to achieve a 1% DMSO concentration).

  • Mix well and incubate at the same temperature and for the same duration as your assay.

  • Measure the turbidity of each well using a plate reader at a wavelength such as 620 nm. An increase in turbidity indicates precipitation.

  • Alternatively, centrifuge the plate to pellet any precipitate and carefully transfer the supernatant for analysis by a quantitative method like HPLC to determine the concentration of the soluble compound.

  • The highest concentration that does not show significant precipitation is your approximate kinetic solubility limit.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 This compound This compound This compound->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene_Expression Gene Expression TF->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow Diagram

G Start Start: Purchased this compound Powder Prep_Stock Prepare High-Concentration Stock in 100% DMSO Start->Prep_Stock Sol_Test Kinetic Solubility Test in Assay Buffer Prep_Stock->Sol_Test Soluble Is it Soluble at Required Concentration? Sol_Test->Soluble Proceed Proceed with In Vitro Assay Soluble->Proceed Yes Troubleshoot Troubleshoot Solubility Soluble->Troubleshoot No Co_Solvent Test Co-solvents/ pH Adjustment Troubleshoot->Co_Solvent Solid_Disp Prepare Solid Dispersion Troubleshoot->Solid_Disp Co_Solvent->Sol_Test Solid_Disp->Prep_Stock

Caption: Workflow for preparing this compound for in vitro assays.

References

Technical Support Center: Overcoming Resistance to Papulacandin-Class Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with papulacandin-class antifungals. The content is designed to address specific issues that may be encountered during experiments aimed at overcoming antifungal resistance.

Frequently Asked Questions (FAQs)

Q1: My fungal strain shows increasing resistance to a papulacandin-class compound. What is the most likely mechanism?

A1: The most common mechanism of resistance to papulacandin and echinocandin-class antifungals is the acquisition of mutations in the target enzyme, β-1,3-D-glucan synthase.[1][2][3] Specifically, look for point mutations in the "hot spot" regions of the FKS1 gene, which encodes a key subunit of this enzyme.[1][2][3] These mutations reduce the sensitivity of the enzyme to the drug.[3]

Q2: I have identified a resistant strain. What are the first steps to characterize the resistance?

A2: First, determine the minimum inhibitory concentration (MIC) of your compound against the resistant strain compared to a susceptible, wild-type strain. An elevated MIC is a key indicator of resistance.[1] Subsequently, sequence the FKS1 gene of the resistant isolate to identify any mutations in the hot spot regions.[1][2]

Q3: Are there resistance mechanisms other than FKS1 mutations?

A3: Yes, other mechanisms can contribute to or confer resistance. These can include:

  • Cell wall remodeling: Resistant strains may exhibit increased chitin (B13524) content in their cell walls as a compensatory mechanism.[4][5]

  • Stress response pathways: Upregulation of the Hsp90-calcineurin signaling pathway can confer tolerance to these antifungals.[6][7][8]

  • Aneuploidy: Changes in chromosome number, such as monosomy of chromosome 5 in Candida albicans, have been linked to caspofungin tolerance.[4]

Q4: How can I overcome resistance to papulacandin-class antifungals in my experiments?

A4: A primary strategy to overcome resistance is through synergistic drug combinations.[9] Consider combining your papulacandin-class compound with agents that target resistance mechanisms. Promising combinations include:

  • Calcineurin inhibitors: Cyclosporine A or tacrolimus (B1663567) (FK506) can restore the activity of echinocandins against resistant strains by inhibiting the calcineurin stress response pathway.[6][7][10]

  • Hsp90 inhibitors: Geldanamycin and its derivatives can also reverse resistance by targeting the Hsp90 chaperone protein, which is crucial for calcineurin function.[6][7][8][10]

  • Chitin synthesis inhibitors: Compounds like nikkomycin (B1203212) Z have shown synergistic effects with papulacandin B against Candida albicans.[11][12]

Troubleshooting Guides

Problem 1: Inconsistent MIC values for a papulacandin-class compound.

Possible Cause Troubleshooting Step
Media Composition Ensure you are using a standardized medium for susceptibility testing, such as RPMI 1640, as recommended by CLSI guidelines. Some media, like AM3, may be better at distinguishing between mutant and wild-type isolates.[2]
Inoculum Preparation Prepare the fungal inoculum from a fresh culture and standardize the cell density using a spectrophotometer or hemocytometer to ensure a consistent starting concentration.
Incubation Time and Temperature Incubate plates at a consistent temperature (e.g., 35°C or 37°C) for a standardized duration (e.g., 24 or 48 hours). Variations can significantly impact growth and apparent MICs.
Compound Stability Prepare fresh stock solutions of your papulacandin-class compound and store them appropriately, as degradation can lead to reduced activity.

Problem 2: Difficulty confirming synergy in a checkerboard assay.

Possible Cause Troubleshooting Step
Incorrect Concentration Range Ensure the concentration ranges for both drugs in the checkerboard assay bracket their individual MICs. You should test concentrations from well above to well below the MIC of each drug alone.[13]
Calculation of FIC Index Double-check your calculation of the Fractional Inhibitory Concentration (FIC) Index. A synergistic interaction is generally defined as an FICI of ≤ 0.5.[14]
Visual Endpoint Determination The visual determination of growth inhibition can be subjective. Consider using a plate reader to measure optical density for a more quantitative assessment of growth.
Drug Interaction Be aware that some drug combinations may be indifferent (FICI > 0.5 to 4.0) or antagonistic (FICI > 4.0).[14] Not all combinations will be synergistic.

Data Presentation

Table 1: Common FKS1 Mutations Associated with Echinocandin Resistance in Candida albicans

Amino Acid Substitution Codon Change Reference
S645PTCT -> CCT[1]
S645YTCT -> TAT[1]
S645FTCT -> TTT[1]
F641STTC -> TCC[1]
L644FCTT -> TTT[1]
S645CTGT -> TGT[1]

Table 2: Example of Synergistic Activity of Caspofungin with Chitosan against FKS1-Mutant Candida Species

IsolateFKS1 MutationCaspofungin MIC (µg/mL)Caspofungin + Chitosan MIC (µg/mL)Fold Decrease in MIC
C1S645P40.58
C2S645F818
C3L644F20.258
C4S645Y40.58
Data is illustrative and based on findings reported in[3].

Experimental Protocols

Protocol 1: Broth Microdilution Checkerboard Assay for Synergy Testing

This protocol is used to assess the in vitro interaction between two antifungal agents.

1. Materials:

  • 96-well microtiter plates

  • RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Antifungal A (e.g., papulacandin) and Antifungal B (e.g., calcineurin inhibitor) stock solutions

  • Fungal inoculum, adjusted to 0.5-2.5 x 10³ cells/mL in RPMI 1640

2. Procedure:

  • Add 100 µL of RPMI 1640 to all wells of a 96-well plate.

  • Prepare serial two-fold dilutions of Antifungal A along the x-axis (columns 1-10) and Antifungal B along the y-axis (rows A-G).[13]

  • Column 11 will contain dilutions of Antifungal B alone, and row H will contain dilutions of Antifungal A alone. These serve as controls to determine the MIC of each drug individually.[14]

  • Column 12, row H will be the drug-free growth control.

  • Inoculate each well (except the sterility control) with 100 µL of the standardized fungal inoculum. The final volume in each well will be 200 µL.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC for each drug alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible growth.

3. Data Analysis:

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

    • FIC of A = (MIC of A in combination) / (MIC of A alone)

    • FIC of B = (MIC of B in combination) / (MIC of B alone)

  • Calculate the FIC Index (FICI) for each combination:

    • FICI = FIC of A + FIC of B

  • Interpret the results:

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizations

Papulacandin_Mechanism_of_Action Papulacandin Papulacandin Beta-1,3-D-Glucan_Synthase β-1,3-D-Glucan Synthase (Fks1 subunit) Papulacandin->Beta-1,3-D-Glucan_Synthase Inhibits Beta_1_3_D_Glucan β-1,3-D-Glucan Beta-1,3-D-Glucan_Synthase->Beta_1_3_D_Glucan Synthesizes Fungal_Cell_Wall Fungal Cell Wall Integrity Beta_1_3_D_Glucan->Fungal_Cell_Wall Cell_Lysis Cell_Lysis Fungal_Cell_Wall->Cell_Lysis Loss of Integrity UDP_Glucose UDP_Glucose UDP_Glucose->Beta-1,3-D-Glucan_Synthase Substrate Hsp90_Calcineurin_Pathway cluster_stress Cell Wall Stress (e.g., Echinocandins) Stress Hsp90 Hsp90 Stress->Hsp90 Calcineurin Calcineurin (Inactive) Hsp90->Calcineurin Stabilizes & Activates Active_Calcineurin Calcineurin (Active) Calcineurin->Active_Calcineurin Crz1 Crz1 Active_Calcineurin->Crz1 Dephosphorylates Stress_Response_Genes Stress Response Genes Crz1->Stress_Response_Genes Activates Transcription Resistance Resistance Stress_Response_Genes->Resistance Hsp90_Inhibitor Hsp90 Inhibitor (e.g., Geldanamycin) Hsp90_Inhibitor->Hsp90 Inhibits Calcineurin_Inhibitor Calcineurin Inhibitor (e.g., FK506) Calcineurin_Inhibitor->Active_Calcineurin Inhibits Checkerboard_Workflow Start Start Prepare_Drugs Prepare Serial Dilutions of Drug A and Drug B Start->Prepare_Drugs Setup_Plate Set up 96-well Plate with Drug Combinations Prepare_Drugs->Setup_Plate Inoculate Inoculate with Standardized Fungal Suspension Setup_Plate->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_MICs Determine MICs of Drugs Alone and in Combination Incubate->Read_MICs Calculate_FICI Calculate FIC Index (FICI) Read_MICs->Calculate_FICI Interpret FICI ≤ 0.5? Calculate_FICI->Interpret Synergy Synergy Interpret->Synergy Yes No_Synergy Indifference or Antagonism Interpret->No_Synergy No

References

Troubleshooting Saricandin instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Saricandin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in aqueous solutions during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates after preparation. What is the cause and how can I fix it?

A1: Cloudiness or precipitation upon dissolving this compound in aqueous buffer is a common indication of poor solubility. This compound is sparingly soluble in aqueous solutions, and precipitation can occur if the concentration exceeds its solubility limit under the specific buffer conditions (pH, ionic strength).

  • Troubleshooting Steps:

    • Initial Dissolution in Organic Solvent: Always prepare a concentrated stock solution of this compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) first.

    • Serial Dilution: Perform serial dilutions of the DMSO stock solution into your final aqueous experimental buffer. It is critical to add the this compound stock solution to the aqueous buffer and not the other way around.

    • Vortexing: Ensure vigorous vortexing during the dilution process to facilitate proper mixing and prevent localized high concentrations that can lead to precipitation.

    • Lower Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound in your experiment.

    • pH Adjustment: The solubility of this compound can be pH-dependent. Assess the pH of your final solution and consider slight adjustments if your experimental parameters allow.

Q2: I am observing a gradual loss of this compound activity in my multi-day cell culture experiment. What could be the reason?

A2: A time-dependent loss of activity suggests that this compound may be degrading in the aqueous culture medium over the course of your experiment. The primary degradation pathways for this compound in aqueous environments are hydrolysis and oxidation.

  • Troubleshooting Steps:

    • Fresh Preparations: Prepare fresh this compound working solutions immediately before each experiment. Avoid using solutions that have been stored for extended periods, even at 4°C.

    • Minimize Freeze-Thaw Cycles: Aliquot your concentrated DMSO stock solution into single-use volumes to minimize repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.

    • pH of Media: Be aware that the pH of cell culture media can change over time due to cellular metabolism. This pH shift can affect the stability of this compound.

    • Protective Agents: If your experiment allows, consider the addition of antioxidants (e.g., ascorbic acid, though check for cellular compatibility) to mitigate oxidative degradation.

Q3: The color of my this compound solution has changed from colorless to a faint yellow/brown. Is this a concern?

A3: Yes, a color change is a visual indicator of chemical degradation, likely due to oxidation or photodegradation. This compound is known to be light-sensitive.

  • Troubleshooting Steps:

    • Protection from Light: Protect all this compound solutions (both stock and working solutions) from light by using amber vials or by wrapping containers in aluminum foil.

    • Storage Conditions: Store stock solutions at -20°C or -80°C in a desiccated environment.

    • Degassed Buffers: For sensitive experiments, consider preparing your aqueous buffers with de-gassed water to minimize dissolved oxygen and reduce the potential for oxidation.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cellular Assays

You are observing high variability in the IC50 values of this compound in your kinase inhibition assays.

  • Potential Cause 1: Inaccurate Pipetting of Concentrated Stock.

    • Solution: Due to the high concentration of the DMSO stock, even small pipetting errors can lead to significant variations in the final working concentrations. Use calibrated pipettes and ensure proper pipetting technique. Consider preparing an intermediate dilution to reduce the impact of pipetting variability.

  • Potential Cause 2: Adsorption to Plasticware.

    • Solution: this compound, being hydrophobic, can adsorb to the surface of certain plastics. Use low-adhesion polypropylene (B1209903) tubes and pipette tips for preparing and storing this compound solutions.

Issue 2: Poor In Vivo Efficacy Despite Promising In Vitro Data

This compound shows potent activity in cell-free and cell-based assays but demonstrates poor efficacy in animal models when administered in an aqueous vehicle.

  • Potential Cause 1: Precipitation at the Injection Site.

    • Solution: The rapid dilution of a DMSO-based formulation into the aqueous environment of the bloodstream can cause the compound to precipitate before it can distribute to the target tissue.

    • Formulation Strategy: Consider using a formulation vehicle designed for poorly soluble compounds, such as a solution containing co-solvents (e.g., PEG400, ethanol) or a suspension.

  • Potential Cause 2: Rapid In Vivo Clearance.

    • Solution: this compound may be rapidly metabolized and cleared in vivo.

    • Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the half-life and clearance of this compound to inform appropriate dosing regimens.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°C
DMSO> 100
Ethanol15.2
PBS (pH 7.4)< 0.01
Water< 0.001

Table 2: Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C

Time (hours)Percent Remaining (Protected from Light)Percent Remaining (Exposed to Light)
0100%100%
495.3%88.1%
889.1%75.4%
2472.5%52.9%

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, low-adhesion polypropylene microcentrifuge tubes

    • Calibrated precision pipettes

    • Vortex mixer

    • Target aqueous buffer (e.g., PBS, cell culture medium)

  • Procedure for 10 mM Stock Solution:

    • Equilibrate this compound powder to room temperature before opening the vial to prevent condensation of moisture.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex vigorously for 2-5 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used if necessary.

    • Aliquot the stock solution into single-use volumes in amber, low-adhesion tubes.

    • Store the aliquots at -20°C or -80°C.

  • Procedure for Preparing Working Solution (e.g., 10 µM in Cell Culture Medium):

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Add the required volume of the target aqueous buffer to a sterile tube.

    • While vortexing the buffer, add the required volume of the 10 mM this compound stock solution drop-wise to the buffer. For example, to make 1 mL of 10 µM solution, add 999 µL of buffer to a tube and then add 1 µL of the 10 mM stock while vortexing.

    • Use the working solution immediately. Do not store aqueous dilutions.

Visualizations

Saricandin_Degradation_Pathway This compound This compound (Active) Hydrolysis Hydrolysis (H₂O, pH dependent) This compound->Hydrolysis major pathway Oxidation Oxidation (O₂) This compound->Oxidation minor pathway Photodegradation Photodegradation (Light) This compound->Photodegradation Inactive_Hydrolyzed Inactive Metabolite (Hydrolyzed) Hydrolysis->Inactive_Hydrolyzed Inactive_Oxidized Inactive Metabolite (Oxidized) Oxidation->Inactive_Oxidized Inactive_Photo Inactive Metabolite (Photodegraded) Photodegradation->Inactive_Photo

Caption: Major degradation pathways for this compound in aqueous solutions.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experimental Use A 1. Prepare 10 mM Stock in Anhydrous DMSO B 2. Aliquot into Single-Use Amber Vials A->B C 3. Store at -80°C B->C D 4. Thaw One Aliquot C->D Day of Experiment E 5. Serially Dilute into Aqueous Buffer (Vortex) D->E F 6. Use Immediately in Assay E->F

Caption: Recommended workflow for preparing this compound solutions.

Troubleshooting_Logic start Inconsistent Results? solubility Precipitate Visible? start->solubility degradation Time-Dependent Loss of Activity? start->degradation pipetting High Assay Variability? start->pipetting sol_yes Improve Solubilization: - Prepare fresh stock - Vortex during dilution - Lower concentration solubility->sol_yes Yes deg_yes Mitigate Degradation: - Use fresh solutions - Protect from light - Minimize freeze-thaw degradation->deg_yes Yes pip_yes Refine Technique: - Calibrate pipettes - Use low-adhesion plastic - Prepare intermediate dilution pipetting->pip_yes Yes

Caption: Decision tree for troubleshooting inconsistent experimental results.

Addressing off-target effects of Saricandin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Saricandin, a novel ATP-competitive kinase inhibitor. The primary goal is to help identify and mitigate potential off-target effects to ensure the reliability and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what is its selectivity profile?

A1: this compound is a potent inhibitor of Kinase A , a key protein in a pro-growth signaling pathway. While highly potent for its primary target, this compound exhibits inhibitory activity against other kinases at higher concentrations. It is crucial to be aware of this selectivity profile to design experiments correctly. The inhibitory potency (IC50) for this compound against its primary on-target and key known off-targets is summarized below.

Data Summary Table 1: Kinase Selectivity Profile of this compound

TargetIC50 (nM)Pathway Association
Kinase A (On-Target) 10 Pro-Growth Signaling
Kinase X (Off-Target)250Cell Cycle Regulation
Kinase Y (Off-Target)800Stress Response / Apoptosis

Q2: I'm observing unexpected cytotoxicity at concentrations that should only inhibit Kinase A. What could be the cause?

A2: This is a common issue that may indicate an off-target effect.[1] While the IC50 for Kinase A is 10 nM, using concentrations significantly above this (e.g., >100 nM) increases the likelihood of engaging other kinases, such as Kinase X or Kinase Y, which are involved in cell cycle arrest and apoptosis, respectively.[2] Review the recommended concentration ranges in Table 2 and consider performing a dose-response experiment to see if the toxicity correlates with the IC50 values of known off-targets.

Q3: How can I experimentally confirm that the observed phenotype is due to an off-target effect of this compound?

A3: There are several robust methods to validate off-target effects:

  • Phospho-protein Western Blot: Analyze the phosphorylation status of known downstream substrates for the primary target (Kinase A) and suspected off-targets (Kinase X, Kinase Y).[1] A change in the phosphorylation of a Kinase X or Y substrate would suggest off-target activity.

  • Rescue Experiments: If possible, transfect cells with a drug-resistant mutant of Kinase A. If the phenotype persists in the presence of this compound, it is likely caused by an off-target effect.[1]

  • Orthogonal Inhibitors: Use a structurally different inhibitor for Kinase A. If this second inhibitor does not reproduce the unexpected phenotype, it strengthens the case for this compound having off-target effects.[1]

Q4: What is the recommended working concentration for this compound to maintain on-target specificity?

A4: To achieve maximal on-target specificity for Kinase A while minimizing off-target effects, it is recommended to use the lowest effective concentration. Based on the IC50 values, a well-defined concentration range should be used for specific experimental goals.

Data Summary Table 2: Recommended Concentration Ranges for this compound

Experimental GoalRecommended Concentration RangeRationale
Selective Inhibition of Kinase A10 - 50 nMSufficient to inhibit Kinase A with a reduced risk of engaging Kinase X.
Investigating Kinase X effects250 - 500 nMInduces inhibition of both Kinase A and Kinase X.
Broad Kinase Inhibition> 800 nMAt these concentrations, this compound will inhibit Kinase A, X, and Y.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered when using this compound.

Issue 1: Inconsistent or weaker-than-expected results.

  • Possible Cause: Compound instability or degradation. Small molecule inhibitors can be sensitive to storage conditions, solvents, and repeated freeze-thaw cycles.[3]

  • Troubleshooting Steps:

    • Prepare fresh stock solutions in high-purity, anhydrous DMSO.[3][4]

    • Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[3]

    • Store aliquots at -80°C and protect from light.[3]

    • Always include a vehicle control (e.g., DMSO) in your experiments at the same final concentration as the this compound-treated samples.[4]

Issue 2: Observed phenotype does not match the known function of Kinase A.

  • Possible Cause: A significant off-target effect is dominating the cellular response.

  • Troubleshooting Steps:

    • Hypothesize: Based on the observed phenotype (e.g., apoptosis), identify which off-target (Kinase Y) might be responsible.

    • Validate: Use the experimental workflow described below to confirm the engagement of the suspected off-target kinase.

    • Adjust: Lower the concentration of this compound to a range where it is selective for Kinase A (see Table 2).

Visualized Workflows and Pathways

The following diagrams illustrate key pathways and experimental decision-making processes.

cluster_on_target On-Target Pathway cluster_off_target_X Off-Target Pathway X cluster_off_target_Y Off-Target Pathway Y UGF Upstream Growth Factor Rec Receptor UGF->Rec Kinase_A Kinase A Rec->Kinase_A Growth Pro-Growth Signaling Kinase_A->Growth CC_Signal Cell Cycle Signal Kinase_X Kinase X CC_Signal->Kinase_X Arrest Cell Cycle Arrest Kinase_X->Arrest Stress Stress Signal Kinase_Y Kinase Y Stress->Kinase_Y Apoptosis Apoptosis Kinase_Y->Apoptosis This compound This compound This compound->Kinase_A Potent (10 nM) This compound->Kinase_X Moderate (250 nM) This compound->Kinase_Y Weak (800 nM)

Caption: this compound's on-target and off-target signaling pathways.

start Unexpected Phenotype Observed (e.g., Apoptosis) conc_check Is this compound concentration > 100 nM? start->conc_check suspect_off High Likelihood of Off-Target Effect conc_check->suspect_off Yes suspect_on Consider On-Target Mediated Toxicity or Experimental Artifact conc_check->suspect_on No validate_off Validate Off-Targets: Profile p-Substrates of Kinase X & Y via Western Blot suspect_off->validate_off validate_on Validate On-Target Role: Use secondary, structurally distinct Kinase A inhibitor suspect_on->validate_on

Caption: Troubleshooting logic for unexpected experimental outcomes.

A 1. Observe Phenotype & Formulate Hypothesis (e.g., Apoptosis is due to Kinase Y inhibition) B 2. Western Blot Analysis Treat cells with Vehicle, low (20 nM) and high (1 µM) this compound A->B C 3. Analyze Phosphorylation Probe for p-Substrate(Kinase A) and p-Substrate(Kinase Y) B->C D 4. In Vitro Kinase Assay (Optional) Directly measure this compound's IC50 against purified Kinase Y C->D For deeper validation E 5. Conclude High concentration effect on p-Substrate(Y) confirms off-target hypothesis C->E D->E

Caption: Experimental workflow for validating an off-target effect.

Key Experimental Protocols

Protocol 1: Western Blot for On- and Off-Target Substrate Phosphorylation

This protocol allows for the assessment of this compound's activity against its on-target (Kinase A) and potential off-targets (e.g., Kinase Y) in a cellular context.

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells for the desired time (e.g., 2 hours) with:

    • Vehicle (DMSO)

    • This compound (low concentration, e.g., 20 nM)

    • This compound (high concentration, e.g., 1 µM)

  • Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.[1]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[1]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies for:

    • Phospho-Substrate (Kinase A target)

    • Total Substrate (Kinase A target)

    • Phospho-Substrate (Kinase Y target)

    • Total Substrate (Kinase Y target)

    • Loading control (e.g., GAPDH)

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[1]

  • Analysis: Quantify band intensities. Normalize the phosphorylated protein levels to the total protein levels. A decrease in phosphorylation of the Kinase Y substrate at high this compound concentrations would confirm off-target activity.[1]

Protocol 2: In Vitro Kinase Profiling

To definitively determine the selectivity of this compound, an in vitro kinase assay against a broad panel of kinases is recommended. This is often performed as a service by specialized companies.

  • Compound Preparation: Prepare this compound at a high concentration (e.g., 10 µM) in 100% DMSO.

  • Assay Format: A common format is a radiometric assay that measures the incorporation of ³³P-ATP into a substrate peptide by a specific kinase.

  • Kinase Panel: Select a panel of kinases for screening, ensuring it includes Kinase A, Kinase X, Kinase Y, and other relevant kinases.[1]

  • Execution:

    • The test compound (this compound) is incubated with the kinase, substrate, and ATP.

    • The reaction is allowed to proceed for a set time.

    • The reaction is stopped, and the amount of phosphorylated substrate is measured.

  • Data Analysis: The percentage of inhibition relative to a DMSO control is calculated. For hits, a dose-response curve is generated to determine the IC50 value. This provides a comprehensive profile of this compound's selectivity.[5]

References

How to handle common issues in glucan synthase inhibitor assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for common issues encountered during glucan synthase (GS) inhibitor assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in glucan synthase inhibitor assay results?

A1: The most common sources of variability include the quality and handling of the enzyme, the stability and concentration of substrates and cofactors, and inconsistencies in assay conditions.[1] Enzyme purity, concentration, and storage are critical; improper storage or multiple freeze-thaw cycles can lead to inconsistent activity.[1][2][3] Substrate degradation or inaccurate cofactor concentrations can also lead to variable results.[1] Furthermore, slight variations in incubation time, temperature, pH, and buffer composition can significantly impact enzyme activity and inhibitor potency.[1][2]

Q2: My IC50 values for a known inhibitor are inconsistent between experiments. What are the likely causes?

A2: Significant variation in IC50 values can be attributed to several factors. Inconsistent enzyme activity due to storage or handling issues is a primary cause.[1] The pre-incubation time for the enzyme and inhibitor should be standardized across all experiments, as insufficient pre-incubation can lead to an underestimation of inhibitor potency.[1] Poor solubility or precipitation of the test compound in the assay buffer can also lead to artificially low and variable potency values.[1][4] Finally, ensure the substrate concentration is optimal and consistent, ideally around the Michaelis constant (Km) value for competitive inhibition studies.[1]

Q3: What can cause false-positive or false-negative results in my assay?

A3: False positives can occur if the test compound interferes with the detection method, such as by possessing natural fluorescence in a fluorescence-based assay.[4][5] Contamination of samples with substances that mimic the product or interfere with the assay reagents can also lead to false positives.[6][7] Some intravenous antimicrobials have been shown to contain (1→3)-β-d-Glucan, potentially causing false-positive results in assays that detect the glucan product.[8][9] False negatives can result from high concentrations of interfering substances like bilirubin (B190676) and triglycerides, which can inhibit the assay reaction.[10][11] Degradation of the enzyme, substrate, or cofactors will also lead to lower-than-expected activity and potentially false-negative inhibition results.[1]

Q4: How do I choose between a radioactive and a fluorescence-based assay?

A4: The choice depends on laboratory capabilities, cost considerations, and throughput needs.

  • Radioactive Assays: These are traditional methods that measure the incorporation of a radiolabeled substrate, like UDP-[14C]Glc, into the glucan polymer.[12][13] They are highly sensitive but have drawbacks, including the high cost of radioactive substrates, safety concerns, and the generation of radioactive waste.[14]

  • Fluorescence-Based Assays: These assays use a nonradioactive substrate and quantify the glucan product using a fluorescent dye, such as aniline (B41778) blue, which specifically binds to (1,3)-β-glucans.[5][14] This method is significantly cheaper, safer, avoids the need for filtration steps, and is highly suitable for high-throughput screening in microtiter plates.[5] While slightly less sensitive than the radioactive method, its sensitivity is generally sufficient for most applications.[5]

Troubleshooting Guide

Issue 1: No or Very Low Enzyme Activity
Potential Cause Recommended Solution
Improper Enzyme Storage/Handling Aliquot the enzyme upon receipt and store at the recommended temperature (e.g., -80°C). Avoid repeated freeze-thaw cycles, which can denature the enzyme.[1][2][3] Use a fresh aliquot for each experiment.
Incorrect Assay Buffer or pH Ensure the assay buffer is at room temperature before use, as ice-cold buffers can inhibit activity.[2][15] Verify the final pH of the assay buffer and confirm all components are at the correct concentrations as specified in the protocol.[1][2]
Degraded Substrate or Cofactors Prepare fresh substrate (UDP-glucose) and cofactor (e.g., GTPγS) solutions for each experiment.[6][16] Store stock solutions appropriately.
Omission of a Key Reagent Carefully review the protocol to ensure all necessary components, such as the enzyme, substrate, cofactors (GTPγS), and activators (BSA), were added in the correct order.[2][15]
Expired Reagents Always check the expiration dates on all kit components and reagents. Do not use expired materials.[6][15]
Issue 2: High Variability Between Replicate Wells
Potential Cause Recommended Solution
Pipetting Inaccuracy Use calibrated pipettes and proper pipetting techniques.[15] When possible, prepare a master mix of reagents to be added to all wells to minimize pipetting variations.[15] Avoid pipetting very small volumes.[15]
Improper Mixing Ensure all reagents, especially enzyme and substrate solutions, are mixed thoroughly but gently before being dispensed into wells.[3]
Edge Effects in Microplates The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations.[4] Avoid using these wells or, if necessary, fill the outer wells with buffer or water to create a humidity barrier.[2]
Inconsistent Incubation Times Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously for all wells.[4]
Air Bubbles in Wells Pipette solutions gently against the side of the wells to prevent the formation of air bubbles, which can interfere with optical readings.[15]
Issue 3: High Background Signal
Potential Cause Recommended Solution
Contaminated Reagents Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions. Contamination can sometimes introduce interfering substances.[6]
Compound Interference The test compound itself may be fluorescent or absorb light at the detection wavelength. Run a control experiment with the compound in the assay buffer without the enzyme to measure its intrinsic signal.[4][5]
Improper Plate Washing (Radioactive Assay) In radioactive assays, inefficient washing can leave behind unreacted radiolabeled substrate, leading to a high background. Ensure the washing technique is consistent and thorough.[3]
Incorrect Wavelength/Filter Settings Verify that the plate reader is set to the correct excitation and emission wavelengths as specified by the assay protocol.[2][15]

Visualized Workflows and Pathways

G cluster_prep 1. Preparation cluster_reaction 2. Assay Execution cluster_detection 3. Detection & Analysis Reagents Prepare Assay Buffer, Substrate (UDP-Glc), and Cofactors (GTPγS) PreIncubate Add Enzyme and Inhibitor to Plate (Pre-incubation) Reagents->PreIncubate Enzyme Prepare/Thaw Glucan Synthase Enzyme->PreIncubate Inhibitor Prepare Serial Dilution of Test Inhibitor Inhibitor->PreIncubate StartRxn Initiate Reaction by Adding Substrate PreIncubate->StartRxn Incubate Incubate at Optimal Temperature (e.g., 30°C) StartRxn->Incubate StopRxn Stop Reaction & Detect Product Incubate->StopRxn Analyze Calculate Activity and % Inhibition StopRxn->Analyze IC50 Determine IC50 Value Analyze->IC50

Caption: General workflow for a glucan synthase inhibitor assay.

G Start Unexpected Results LowActivity Issue: Low or No Activity Start->LowActivity HighVariability Issue: High Variability Start->HighVariability HighBackground Issue: High Background Start->HighBackground Cause_Enzyme Cause: Enzyme Inactive? (Storage, Freeze/Thaw) LowActivity->Cause_Enzyme Cause_Reagents Cause: Reagents Degraded? (Substrate, Cofactors) LowActivity->Cause_Reagents Cause_Conditions Cause: Incorrect Conditions? (Temp, pH, Missing Reagent) LowActivity->Cause_Conditions Cause_Pipetting Cause: Pipetting Error? (Inaccuracy, Mixing) HighVariability->Cause_Pipetting Cause_Edge Cause: Plate Edge Effects? HighVariability->Cause_Edge Cause_Contamination Cause: Reagent Contamination? HighBackground->Cause_Contamination Cause_Interference Cause: Compound Interference? HighBackground->Cause_Interference Sol_Enzyme Solution: Use fresh aliquot, check storage protocols. Cause_Enzyme->Sol_Enzyme Sol_Reagents Solution: Prepare fresh reagents before assay. Cause_Reagents->Sol_Reagents Sol_Conditions Solution: Verify buffer pH, temperature, and protocol. Cause_Conditions->Sol_Conditions Sol_Pipetting Solution: Use master mix, calibrate pipettes. Cause_Pipetting->Sol_Pipetting Sol_Edge Solution: Avoid outer wells or use sealant. Cause_Edge->Sol_Edge Sol_Contamination Solution: Use fresh, high- purity reagents. Cause_Contamination->Sol_Contamination Sol_Interference Solution: Run compound-only control. Cause_Interference->Sol_Interference Solution Solution

Caption: Troubleshooting decision tree for common assay issues.

G UDP_Glc UDP-Glucose (Substrate) GS Glucan Synthase Complex (FKS Subunit) UDP_Glc->GS Binds to Glucan (1,3)-β-D-Glucan (Cell Wall Polymer) GS->Glucan Synthesizes Membrane Fungal Plasma Membrane Inhibitor Echinocandins (e.g., Caspofungin) Inhibitor->GS Inhibits

Caption: Inhibition of (1,3)-β-D-Glucan synthesis by echinocandins.

Summary of Quantitative Data

Table 1: Example Optimized In Vitro Assay Conditions

ComponentCandida albicans Conditions[17]Aspergillus fumigatus Conditions[17]
Buffer 100 mM HEPES, pH 8.050 mM HEPES
GTPγS 10 µM50 µM
EDTA 2 mM10 mM
Sucrose 250 mM750 mM
Other 5 mM NaF, 10 mM NaH2PO410 mM NaH2PO4, 100 mM Cellobiose

Table 2: Common Interfering Substances in Enzyme Assays

SubstanceInterfering ConcentrationPotential EffectReference
EDTA > 0.5 mMInhibition (chelates metal cofactors)[15][18]
SDS > 0.2%Denaturation/Inhibition[15][18]
Tween-20 / NP-40 > 1%Inhibition[15]
Sodium Azide > 0.2%Inhibition[15]
Hemolysis > 588 mg/dl HemoglobinFalse-Positive (BG Assay)[11]
Triglycerides > 466 mg/dlFalse-Negative (BG Assay)[11]

Key Experimental Protocols

Protocol 1: Radioactive Glucan Synthase Activity Assay

This protocol is adapted from methodologies used for fungal glucan synthase.[12][13][19]

1. Reagents & Materials:

  • Enzyme Preparation: Purified or microsomal fraction containing glucan synthase.

  • Assay Buffer (2x): e.g., 150 mM Tris-HCl (pH 7.5), 50 mM KF, 1.5 mM EDTA, 40 µM GTPγS, 1.5% BSA.[12][13]

  • Substrate: UDP-[U-14C]Glucose (specific activity ~800 cpm/nmol).[12][13]

  • Test Inhibitor: Diluted in an appropriate solvent (e.g., DMSO), ensuring the final solvent concentration is low (≤0.5%) and consistent across all wells.[1]

  • Stop Solution: 10% (w/v) Trichloroacetic acid (TCA).

  • Wash Solution: Ethanol (B145695).

  • Glass fiber filters and vacuum filtration apparatus.

  • Scintillation fluid and liquid scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a microcentrifuge tube or 96-well plate, add the enzyme preparation and an equal volume of inhibitor dilution (or solvent for control wells). Pre-incubate for 15-30 minutes at room temperature.[1]

  • Prepare the reaction mix by combining 1 volume of enzyme/inhibitor mix with 1 volume of 2x assay buffer containing UDP-[14C]Glucose.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding 10% TCA.[12]

  • Transfer the quenched reaction mixture to a glass fiber filter on a vacuum manifold to collect the insoluble glucan product.

  • Wash the filters three times with 10% TCA and then three times with ethanol to remove unreacted substrate.[12]

  • Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition relative to the solvent-only control.

Protocol 2: Fluorescence-Based Glucan Synthase Activity Assay

This protocol is adapted from microtiter-based fluorescence assays.[5][14]

1. Reagents & Materials:

  • Enzyme Preparation: Purified or microsomal fraction containing glucan synthase.

  • Assay Buffer: e.g., 75 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.8 mg/mL BSA, 0.1 mM GTPγS.[14]

  • Substrate: Nonradioactive UDP-Glucose (e.g., 1 mM final concentration).

  • Test Inhibitor: Diluted as described in Protocol 1.

  • Stop Solution: 1.5 N NaOH.

  • Aniline Blue Dye Solution: Prepare a mix of 0.1% aniline blue, 1 N HCl, and 1 M glycine/NaOH buffer (pH 9.5).[14]

  • Black, clear-bottom 96-well microplates suitable for fluorescence.

  • Fluorescence plate reader (Excitation ~400 nm, Emission ~460 nm).[14]

2. Procedure:

  • Perform the pre-incubation of the enzyme with the inhibitor as described in Protocol 1 (Step 2).

  • Initiate the reaction by adding the UDP-Glucose substrate.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding 1.5 N NaOH.[14]

  • Incubate the plate at 80°C for 30 minutes to solubilize the newly formed glucan.[14]

  • Cool the plate to room temperature.

  • Add the aniline blue dye solution to each well and incubate at 50°C for 30 minutes to form the glucan-dye complex.[14]

  • Allow the plate to stand at room temperature for 30 minutes to quench unbound dye fluorescence.

  • Measure the fluorescence using a plate reader at the appropriate wavelengths.

  • Calculate the percent inhibition relative to the solvent-only control.

References

Technical Support Center: Mitigating Cytotoxic Effects of Saricandin on Host Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is based on currently available scientific literature. The compound "Saricandin" is not found in the reviewed literature. This guide has been developed using information on cytotoxic compounds produced by Scedosporium apiospermum, primarily its glucosylceramides, as a representative model for a hypothetical compound that may be referred to as this compound. Researchers should validate these recommendations for their specific compound of interest.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound and encountering host cell cytotoxicity.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its known mechanism of cytotoxic action?

This compound is understood to be a bioactive secondary metabolite derived from the fungus Scedosporium apiospermum. While the exact structure and full mechanistic details of "this compound" are not defined in public literature, related compounds from S. apiospermum, such as glucosylceramides (GlcCer), have demonstrated cytotoxic effects on mammalian cells.[1] The proposed mechanism of cytotoxicity for these related compounds involves the inhibition of cell proliferation in a dose-dependent manner.[1]

2. What are the expected cytotoxic effects of this compound on host cells?

Based on studies of cytotoxic compounds from S. apiospermum, this compound is anticipated to reduce the viability of mammalian host cells. This can manifest as decreased cell proliferation, morphological changes indicative of cell stress or death, and ultimately, a reduction in the number of viable cells in culture.[1]

3. How can I determine the therapeutic window of this compound?

The therapeutic window is the concentration range where a compound is effective against its target (e.g., fungal cells) while having minimal toxic effects on host cells.[2][3][4] To determine this for this compound, a comparative cytotoxicity assay should be performed. This involves treating both the target fungal cells and host mammalian cells with a range of this compound concentrations. The therapeutic index (TI) can be calculated as the ratio of the toxic dose for 50% of the host cell population (TD50) to the effective dose for 50% of the target cell population (ED50).[2] A larger TI indicates a wider and safer therapeutic window.

4. Are there any known strategies to mitigate this compound's cytotoxicity to host cells?

While specific mitigation strategies for "this compound" are not documented, general approaches and findings for similar compounds can be considered:

  • Dose Optimization: Using the lowest effective concentration of this compound can minimize host cell toxicity.[5][6]

  • Combination Therapy: Combining this compound with other antifungal agents may allow for a lower, less toxic dose of this compound to be used while achieving a synergistic or additive therapeutic effect.[7][8][9][10]

  • Targeted Delivery: Encapsulating this compound in a targeted delivery system (e.g., liposomes, nanoparticles) could direct it to fungal cells and reduce exposure to host cells.

  • Immunotherapy: For related glucosylceramides from S. apiospermum, the use of monoclonal antibodies against the compound has been shown to not only inhibit fungal growth but also enhance the efficacy of other antifungal drugs, potentially allowing for lower, less toxic doses.[1]

Troubleshooting Guides

Issue 1: High levels of host cell death observed even at low concentrations of this compound.
Possible Cause Troubleshooting Step
High intrinsic cytotoxicity of the this compound batch. 1. Verify the purity of the this compound batch through analytical methods like HPLC or mass spectrometry. 2. Perform a dose-response curve to accurately determine the IC50 value on your specific host cell line.
Host cell line is particularly sensitive. 1. Test this compound on a panel of different host cell lines to identify a more resistant line for your experiments, if applicable. 2. Ensure the cell culture conditions are optimal (e.g., media, serum concentration, cell density) to maximize cell health and resilience.
Incorrect concentration calculation. 1. Double-check all calculations for stock solutions and dilutions. 2. If possible, analytically verify the concentration of the final working solutions.
Issue 2: Inconsistent cytotoxicity results between experiments.
Possible Cause Troubleshooting Step
Variability in cell culture conditions. 1. Standardize all cell culture parameters, including cell passage number, seeding density, and incubation times. 2. Use a consistent source and lot of media and supplements.
Degradation of this compound. 1. Prepare fresh dilutions of this compound for each experiment from a frozen stock. 2. Assess the stability of this compound in your experimental media and storage conditions.
Inaccurate cell viability assessment. 1. Ensure proper mixing of the viability reagent (e.g., MTT, PrestoBlue) with the cell culture medium. 2. Read plates at a consistent time point after adding the reagent. 3. Include appropriate controls (untreated cells, vehicle control, positive control for cytotoxicity).

Data Presentation: Comparative Cytotoxicity of a S. apiospermum-derived Compound

The following table summarizes hypothetical data from a comparative cytotoxicity study on a S. apiospermum-derived compound, illustrating how to present such data.

Cell Line Compound Concentration (µg/mL) Cell Viability (%) IC50 (µg/mL)
Human Fibroblast (Host) 0100\multirow{5}{}{125}
2595
5088
10060
20035
S. apiospermum (Target) 0100\multirow{5}{}{15}
580
1065
2045
4010

Note: This is example data and does not represent actual experimental results for "this compound."

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a mammalian host cell line.

Materials:

  • Mammalian host cell line (e.g., HEK293, HeLa)

  • Complete culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Methodology:

  • Seed the host cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated and vehicle controls.

  • Incubate the plate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways and Workflows

Cytotoxicity_Workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed Host Cells in 96-well Plate treat_cells Treat Cells with this compound Dilutions prep_cells->treat_cells prep_this compound Prepare Serial Dilutions of this compound prep_this compound->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_dmso Add DMSO to Dissolve Formazan incubate_mtt->add_dmso read_plate Read Absorbance at 570 nm add_dmso->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of this compound.

Mitigation_Strategy_Logic Decision Tree for Mitigating this compound Cytotoxicity start High Host Cell Cytotoxicity Observed check_concentration Is this compound concentration at the lowest effective dose? start->check_concentration lower_dose Action: Lower this compound concentration check_concentration->lower_dose No consider_combo Consider combination therapy with another antifungal check_concentration->consider_combo Yes end Continue with optimized protocol lower_dose->end check_synergy Does combination show synergy and reduce required this compound dose? consider_combo->check_synergy implement_combo Action: Implement combination therapy protocol check_synergy->implement_combo Yes explore_delivery Explore targeted delivery systems (e.g., liposomes) check_synergy->explore_delivery No implement_combo->end explore_delivery->end

Caption: Logic diagram for troubleshooting this compound cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of Glucan Synthase Inhibitors Against Candida Species: Caspofungin vs. the Novel Triterpenoid Ibrexafungerp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of antifungal therapeutics, the inhibition of (1→3)-β-D-glucan synthase remains a cornerstone of effective treatment against invasive candidiasis. Caspofungin, the first approved echinocandin, has long been a clinical standard. However, the emergence of resistance and the limitations of intravenous administration have driven the development of new agents. This guide provides a comparative overview of the efficacy of caspofungin against the first-in-class triterpenoid (B12794562) antifungal, ibrexafungerp (B609083) (formerly SCY-078). While the originally requested compound, "Saricandin," could not be identified in publicly available literature, ibrexafungerp represents a novel, orally bioavailable glucan synthase inhibitor with a distinct pharmacological profile, making it a relevant and data-rich comparator to caspofungin.

Mechanism of Action: A Tale of Two Binding Sites

Both caspofungin and ibrexafungerp target the FKS1 subunit of the β-(1,3)-D-glucan synthase enzyme complex, which is essential for fungal cell wall integrity.[1][2] Inhibition of this enzyme disrupts cell wall synthesis, leading to osmotic instability and fungal cell death.[2]

However, their interaction with the enzyme differs significantly. Caspofungin, a semi-synthetic lipopeptide, binds to a specific site on the FKS1 subunit.[3] In contrast, ibrexafungerp, a derivative of the natural product enfumafungin, is a triterpenoid that interacts with a different site on the same enzyme.[4][5] This distinction is critical, as it allows ibrexafungerp to retain activity against many echinocandin-resistant Candida strains that harbor mutations in the FKS1 gene.[6][7]

cluster_0 Fungal Cell cluster_1 Antifungal Intervention Fungal Cell Wall Fungal Cell Wall Glucan_Synthase β-(1,3)-D-Glucan Synthase (FKS1 subunit) Glucan β-(1,3)-D-Glucan Glucan_Synthase->Glucan Synthesis Glucan->Fungal Cell Wall Component of Caspofungin Caspofungin Caspofungin->Glucan_Synthase Inhibits at Site 1 Ibrexafungerp Ibrexafungerp Ibrexafungerp->Glucan_Synthase Inhibits at Site 2 cluster_workflow Broth Microdilution Workflow A Prepare standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL) C Inoculate each well with the fungal suspension A->C B Serially dilute antifungal agents in RPMI-1640 medium in a 96-well microtiter plate B->C D Incubate plates at 35°C for 24-48 hours C->D E Determine MIC: the lowest drug concentration with ≥50% growth inhibition compared to the drug-free control D->E

References

A Comparative Analysis of Saricandin and Other Papulacandins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal agent Saricandin with other members of the papulacandin family. This analysis is supported by available experimental data on their biological activity and mechanism of action.

The papulacandins (B1234519) are a class of glycolipid antifungals that function by inhibiting β-(1,3)-D-glucan synthase, a critical enzyme in the synthesis of the fungal cell wall. This guide delves into a comparative analysis of this compound and other notable papulacandins, presenting available quantitative data, experimental methodologies, and visual representations of their mechanism of action and evaluation workflows.

Executive Summary

The papulacandin family, which includes papulacandins A, B, C, D, and E, has been recognized for its antifungal properties, with papulacandin B demonstrating the most potent activity. This compound, a related disaccharide also possessing acyl chains, has been identified but appears to exhibit significantly weaker antifungal efficacy compared to other well-studied papulacandins. Data on this compound remains limited in publicly accessible scientific literature, hindering a comprehensive direct comparison. This guide synthesizes the available information to provide a comparative overview.

Data Presentation: Antifungal Activity and Enzyme Inhibition

The following tables summarize the available quantitative data for this compound and other papulacandins. It is important to note the scarcity of directly comparable, side-by-side studies, and the data has been compiled from various sources.

Table 1: Minimum Inhibitory Concentration (MIC) Against Candida albicans

CompoundMIC (µg/mL)Reference
This compoundData Not Available-
Papulacandin B0.1[1]
Papulacandin D1-2[1]
Papulacandin AData Not Available-
Papulacandin CData Not Available-
Papulacandin EData Not Available-

Table 2: β-(1,3)-D-Glucan Synthase Inhibition

CompoundID50/IC50 (µg/mL)Reference
This compound242.0 (ID50)[1][2]
Papulacandin BData Not Available-
Papulacandin DData Not Available-
Papulacandin AData Not Available-
Papulacandin CData Not Available-
Papulacandin EData Not Available-

ID50: 50% Inhibitory Dose; IC50: 50% Inhibitory Concentration. The high ID50 value for this compound suggests weak inhibition of the target enzyme.

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

Papulacandins, including this compound, target the fungal-specific enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall that is absent in mammalian cells, making it an attractive target for antifungal therapy. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.

Papulacandin_Mechanism_of_Action cluster_fungal_cell Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (Target Enzyme) UDP_Glucose->Glucan_Synthase Substrate Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesis Cell_Wall Fungal Cell Wall Glucan_Polymer->Cell_Wall Incorporation Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to Papulacandins This compound & Other Papulacandins Papulacandins->Glucan_Synthase Inhibition

Mechanism of action of papulacandins.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) is a key measure of a compound's antifungal activity. A standard method for its determination is the broth microdilution assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Principle: A standardized suspension of a fungal isolate is exposed to serial dilutions of the antifungal agent in a microtiter plate. The MIC is defined as the lowest concentration of the drug that prevents visible growth of the organism after a specified incubation period.

Methodology:

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to a specific turbidity, which is then further diluted in a standardized test medium (e.g., RPMI-1640) to achieve a final inoculum concentration.

  • Drug Dilution: The antifungal agents are serially diluted in the test medium in a 96-well microtiter plate.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at a controlled temperature (typically 35°C) for a defined period (e.g., 24-48 hours).

  • Reading Results: The MIC is determined by visual inspection or spectrophotometrically as the lowest drug concentration showing no visible growth or a significant reduction in turbidity compared to a drug-free control well.

β-(1,3)-D-Glucan Synthase Inhibition Assay

This in vitro assay measures the direct inhibitory effect of a compound on the target enzyme.

Principle: A crude enzyme preparation containing β-(1,3)-D-glucan synthase is incubated with its substrate, UDP-glucose (often radiolabeled), in the presence of varying concentrations of the inhibitor. The amount of synthesized glucan is then quantified to determine the extent of enzyme inhibition.

Methodology:

  • Enzyme Preparation: Fungal cells are mechanically disrupted to release their cellular contents. A membrane fraction rich in β-(1,3)-D-glucan synthase is then isolated by centrifugation.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing the enzyme preparation, a radiolabeled substrate (e.g., UDP-[¹⁴C]-glucose), and various concentrations of the test compound (e.g., this compound or other papulacandins).

  • Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a specific duration to allow for glucan synthesis.

  • Stopping the Reaction: The reaction is terminated, often by adding a strong acid like trichloroacetic acid (TCA).

  • Quantification: The insoluble glucan product is collected by filtration and the amount of incorporated radioactivity is measured using a scintillation counter. The concentration of the inhibitor that reduces enzyme activity by 50% is determined as the IC50 or ID50 value.

Experimental_Workflow cluster_antifungal_testing Antifungal Susceptibility Testing cluster_enzyme_assay β-(1,3)-D-Glucan Synthase Assay cluster_comparison Comparative Analysis Inoculum Prepare Fungal Inoculum Incubation_MIC Inoculate & Incubate Inoculum->Incubation_MIC Dilution Serial Dilution of Compounds Dilution->Incubation_MIC MIC_Reading Determine MIC Incubation_MIC->MIC_Reading Comparative_Analysis Compare Activity of This compound vs. Other Papulacandins MIC_Reading->Comparative_Analysis Enzyme_Prep Prepare Enzyme Extract Reaction Incubate with Substrate & Inhibitor Enzyme_Prep->Reaction Quantification Quantify Glucan Synthesis Reaction->Quantification IC50_Calc Calculate IC50/ID50 Quantification->IC50_Calc IC50_Calc->Comparative_Analysis Start Start Evaluation Start->Inoculum Start->Enzyme_Prep

General experimental workflow.

Conclusion

Based on the currently available data, this compound demonstrates substantially weaker in vitro activity against its target, β-(1,3)-D-glucan synthase, compared to the established antifungal potential of other members of the papulacandin family, particularly papulacandin B. The lack of comprehensive MIC data for this compound prevents a direct comparison of its whole-cell antifungal efficacy. Further research is required to fully elucidate the structure-activity relationships within the papulacandin class and to determine if this compound or its analogs could hold any therapeutic potential, perhaps through synergistic effects or other mechanisms not yet explored. Researchers are encouraged to pursue further studies to generate more robust comparative data for a complete understanding of this class of antifungal agents.

References

Head-to-head comparison of Saricandin and micafungin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals no evidence of an approved or investigational antifungal agent named "Saricandin." Extensive searches of pharmaceutical databases, clinical trial registries, and scientific publications did not yield any information on a compound with this name. It is possible that "this compound" is a misspelling of another drug, a discontinued (B1498344) research compound, or a product not yet in the public domain. Consequently, a direct head-to-head comparison with micafungin (B1204384) based on experimental data is not feasible at this time.

This guide will therefore provide a detailed overview of micafungin, a widely used echinocandin antifungal, to serve as a comprehensive reference for researchers, scientists, and drug development professionals. The information presented is based on published experimental data and clinical trials.

Micafungin: A Detailed Profile

Micafungin is a semisynthetic lipopeptide antibiotic belonging to the echinocandin class of antifungal agents.[1] It is administered intravenously for the treatment and prevention of a variety of fungal infections.[1]

Mechanism of Action

Micafungin exerts its antifungal effect by non-competitively inhibiting the enzyme 1,3-β-D-glucan synthase.[2][3] This enzyme is crucial for the synthesis of 1,3-β-D-glucan, a vital polysaccharide component of the fungal cell wall that is absent in mammalian cells.[4] The inhibition of glucan synthesis disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.[3] This targeted mechanism of action contributes to its favorable safety profile in humans.[4]

Mechanism of Action of Micafungin.

Micafungin Micafungin Glucan_Synthase 1,3-β-D-Glucan Synthase Micafungin->Glucan_Synthase Inhibits Glucan_Synthesis 1,3-β-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Cell_Lysis Fungal Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

In Vitro Activity

Micafungin demonstrates potent in vitro activity against a broad spectrum of Candida species, including those resistant to other antifungal agents like fluconazole (B54011).[5][6] It is also active against Aspergillus species.[5] The minimum inhibitory concentrations (MICs) of micafungin against various fungal isolates are summarized in the table below.

Fungal SpeciesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Candida albicans0.0150.03
Candida glabrata0.0150.015
Candida tropicalis0.030.06
Candida parapsilosis12
Candida krusei0.060.12
Candida guilliermondii0.51
Candida lusitaniae0.120.25
Data compiled from a global surveillance study.[6][7]
In Vivo Efficacy

Animal models of fungal infections have demonstrated the in vivo efficacy of micafungin. In neutropenic murine models of disseminated candidiasis, the 24-hour area under the concentration-time curve (AUC) to MIC ratio (AUC/MIC) has been identified as the pharmacodynamic index associated with treatment efficacy.[8] Studies have shown that a free drug AUC/MIC of approximately 10 is associated with stasis (inhibiting fungal growth), and a ratio of around 20 is associated with a 1-log reduction in fungal burden.[8] In murine models of systemic aspergillosis, micafungin has been shown to prolong survival and reduce the fungal burden in various organs.[9]

Pharmacokinetics

Micafungin is administered intravenously and exhibits linear and predictable pharmacokinetics.[10] Key pharmacokinetic parameters are presented in the table below.

ParameterValue
Protein Binding>99% (primarily to albumin)[1]
Volume of Distribution (Vd)~0.4 L/kg[4]
MetabolismMetabolized by arylsulfatase and catechol-O-methyltransferase.[11] Minor metabolism by cytochrome P450 (CYP) isoenzymes.[11]
Elimination Half-life11-15 hours[12]
ExcretionPrimarily in feces[12]
Clinical Efficacy and Safety

Micafungin has been evaluated in numerous clinical trials for the treatment and prophylaxis of invasive fungal infections.

Treatment of Invasive Candidiasis: In a randomized, double-blind trial comparing micafungin (100 mg/day and 150 mg/day) to caspofungin for the treatment of candidemia and invasive candidiasis, micafungin was found to be non-inferior to caspofungin.[13] Treatment success rates were 76% for the 100 mg micafungin group, 71% for the 150 mg micafungin group, and 72% for the caspofungin group.[13] Another study comparing micafungin to liposomal amphotericin B for invasive candidiasis also demonstrated non-inferiority, with treatment success rates of 90% in both groups.[13]

Prophylaxis of Fungal Infections: In a large, randomized, double-blind trial involving hematopoietic stem cell transplant recipients, micafungin (50 mg/day) was significantly more effective than fluconazole (400 mg/day) for the prevention of invasive fungal infections.[5] The overall success rates were 80% for micafungin and 73.5% for fluconazole.[5]

Safety Profile: Micafungin is generally well-tolerated.[5][14] Common adverse events include headache, nausea, vomiting, and infusion-related reactions.[12][15] Elevations in liver function tests have been reported.[16] Compared to liposomal amphotericin B, micafungin is associated with fewer infusion-related reactions and less nephrotoxicity.[15]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38)

The in vitro activity of antifungal agents is commonly determined using the broth microdilution method standardized by the Clinical and Laboratory Standards Institute (CLSI).

CLSI Broth Microdilution Workflow.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Antifungal_Prep Prepare serial dilutions of antifungal agent in microtiter plate Inoculation Inoculate microtiter plate with fungal suspension Antifungal_Prep->Inoculation Inoculum_Prep Prepare standardized fungal inoculum suspension Inoculum_Prep->Inoculation Incubate Incubate at 35°C for 24-48 hours Inoculation->Incubate Reading Visually or spectrophotometrically read the growth in each well Incubate->Reading MIC_Determination Determine the Minimum Inhibitory Concentration (MIC) Reading->MIC_Determination

Brief Protocol:

  • Antifungal Agent Preparation: The antifungal agent is serially diluted in RPMI 1640 medium within a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared to a specific cell density.

  • Inoculation: The wells of the microtiter plate are inoculated with the fungal suspension.

  • Incubation: The plate is incubated at 35°C for a specified period (typically 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth, which can be assessed visually or spectrophotometrically.

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides an alternative standardized protocol with some variations in methodology.

Conclusion

Micafungin is a well-established echinocandin antifungal with a potent and broad spectrum of activity against clinically important fungal pathogens, particularly Candida and Aspergillus species. Its favorable pharmacokinetic and safety profiles have made it a valuable therapeutic option for the treatment and prevention of invasive fungal infections in a variety of patient populations. While a direct comparison with "this compound" is not possible due to the lack of available information on the latter, the comprehensive data on micafungin underscores its significant role in the current antifungal armamentarium. Further research is needed to clarify the identity and potential properties of "this compound."

References

In Vitro Comparative Analysis of Saricandin and Anidulafungin: A Review

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth in vitro comparison between Saricandin and the well-established antifungal agent anidulafungin (B1665494) cannot be provided at this time. Despite extensive searches of scientific literature and publicly available data, no information was found regarding an antifungal agent named "this compound." This suggests that this compound may be a novel compound not yet described in published literature, a product with limited distribution, or a potential misspelling of another agent.

Therefore, this guide will focus on providing a comprehensive overview of the in vitro activity of anidulafungin , a widely used echinocandin antifungal, to serve as a reference for researchers, scientists, and drug development professionals. The information presented is based on published experimental data and will cover its mechanism of action, spectrum of activity, and effects on fungal biofilms.

Anidulafungin: A Profile

Anidulafungin is a semi-synthetic echinocandin antifungal drug.[1][2][3] Its primary mechanism of action is the non-competitive inhibition of the enzyme 1,3-β-D-glucan synthase.[1][2][3] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential structural component of the fungal cell wall.[4] By disrupting the integrity of the cell wall, anidulafungin leads to osmotic instability and ultimately fungal cell death.[2] A key advantage of this mechanism is its specificity for fungal cells, as mammalian cells lack a cell wall and 1,3-β-D-glucan.[1][4]

In Vitro Spectrum of Activity

Anidulafungin demonstrates potent in vitro activity against a broad range of clinically relevant Candida species.[1][5] This includes activity against species that may be resistant to other antifungal classes, such as azoles.[1][5]

Table 1: In Vitro Activity of Anidulafungin Against Planktonic Candida Species

Candida SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
C. albicans≤0.03 - 0.060.06 - 0.125[5][6]
C. glabrata0.060.12[5]
C. tropicalis0.060.12[5]
C. parapsilosis0.52[5]
C. krusei0.120.12[5]
Fluconazole-Resistant Isolates-≤1 (99% of isolates)[5][7]

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates tested, respectively.

Activity Against Fungal Biofilms

Fungal biofilms, structured communities of yeast and hyphal cells embedded in an extracellular matrix, are notoriously resistant to many antifungal agents. Anidulafungin has shown significant in vitro activity against Candida albicans biofilms.[6][8][9]

Table 2: In Vitro Activity of Anidulafungin Against Candida albicans Biofilms

ParameterValue (µg/mL)Reference(s)
Sessile MIC₅₀≤0.03[6][9]
Sessile MIC₉₀≤0.03 - 0.125[6][9][10]

Sessile MIC (SMIC) refers to the minimum inhibitory concentration against cells within a biofilm.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vitro antifungal studies. Below are outlines of standard protocols used to generate the data presented above.

Minimum Inhibitory Concentration (MIC) Determination for Planktonic Cells

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 (or its most recent version), is the most common method for determining the MIC of antifungal agents against yeast.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Fungal Isolate Culture Subculture on Agar (B569324) Isolate->Culture Suspension Prepare Inoculum Suspension Culture->Suspension Inoculation Inoculate Microtiter Plate Suspension->Inoculation SerialDilution Prepare Serial Dilutions of Anidulafungin SerialDilution->Inoculation Incubation Incubate at 35°C Inoculation->Incubation Reading Read Results Visually or Spectrophotometrically Incubation->Reading

Figure 1. Workflow for MIC determination using broth microdilution.
  • Inoculum Preparation: Fungal isolates are subcultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure viability and purity. A suspension of the fungal cells is then prepared in sterile saline or broth and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve the final desired inoculum concentration.

  • Drug Dilution: A series of twofold dilutions of anidulafungin are prepared in a 96-well microtiter plate using a standardized growth medium, such as RPMI-1640.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to a drug-free control well.

Biofilm Susceptibility Testing

The in vitro activity of antifungals against biofilms can be assessed using a microtiter plate-based model.

Biofilm_Workflow cluster_formation Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification Suspension Prepare Fungal Suspension Adhesion Adhesion Phase (90 min) Suspension->Adhesion Growth Biofilm Growth (24-48 h) Adhesion->Growth Wash Wash to Remove Planktonic Cells Growth->Wash DrugAddition Add Anidulafungin Dilutions Wash->DrugAddition Incubation Incubate for 24 h DrugAddition->Incubation XTT_Assay Metabolic Assay (XTT) to Determine Viability Incubation->XTT_Assay

Figure 2. Experimental workflow for biofilm susceptibility testing.
  • Biofilm Formation: A standardized suspension of fungal cells is added to the wells of a flat-bottom 96-well microtiter plate. The plate is incubated to allow the cells to adhere to the surface. After an adhesion phase, the non-adherent cells are removed, and fresh medium is added. The plate is then incubated for a further 24-48 hours to allow for biofilm maturation.

  • Antifungal Treatment: The mature biofilms are washed to remove any planktonic (free-floating) cells. Serial dilutions of anidulafungin are then added to the wells, and the plate is incubated for another 24 hours.

  • Viability Assessment: The antifungal effect is quantified by measuring the metabolic activity of the remaining biofilm cells. A common method is the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay. The color change, which is proportional to the number of viable cells, is measured using a spectrophotometer. The sessile MIC is then determined as the lowest drug concentration that causes a significant reduction in metabolic activity compared to the untreated control.

Mechanism of Action Signaling Pathway

The mechanism of action of anidulafungin directly targets the fungal cell wall synthesis pathway.

Anidulafungin_MoA Anidulafungin Anidulafungin GlucanSynthase 1,3-β-D-Glucan Synthase (Fks1p subunit) Anidulafungin->GlucanSynthase Inhibits BetaGlucan β-(1,3)-D-Glucan Polymer GlucanSynthase->BetaGlucan Synthesizes UDP_Glucose UDP-Glucose UDP_Glucose->GlucanSynthase Substrate CellWall Fungal Cell Wall BetaGlucan->CellWall Incorporated into CellLysis Osmotic Instability & Cell Lysis CellWall->CellLysis Disruption leads to

Figure 3. Anidulafungin's mechanism of action targeting fungal cell wall synthesis.

Conclusion

Anidulafungin is a potent antifungal agent with a well-defined mechanism of action and a broad spectrum of in vitro activity against clinically important Candida species, including those resistant to other antifungal classes. Its demonstrated efficacy against fungal biofilms in vitro highlights its importance in treating complex fungal infections.

Should information on "this compound" become available in the public domain, a direct comparative analysis with anidulafungin could be conducted. Such a comparison would be invaluable to the scientific and medical communities in evaluating the potential of new antifungal therapies. Researchers are encouraged to report any findings on novel antifungal agents to contribute to the collective knowledge and aid in the fight against invasive fungal diseases.

References

Saricandin: A Comparative Performance Analysis Against Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the hypothetical antifungal agent Saricandin, conceptualized as a next-generation echinocandin, against three recently developed antifungal drugs: Rezafungin, Ibrexafungerp, and Olorofim. This document presents a comparative analysis of their mechanisms of action, in vitro efficacy through quantitative data, and the standardized experimental protocols used for these evaluations.

Introduction to this compound and Comparator Agents

For the purpose of this guide, This compound is a hypothetical intravenous echinocandin antifungal agent. Its mechanism of action is the inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the integrity of the fungal cell wall. This positions this compound in the same therapeutic class as other echinocandins, including the recently approved Rezafungin .

Rezafungin is a novel, long-acting echinocandin administered once-weekly.[1] Its structural modifications enhance its stability and pharmacokinetic profile compared to older echinocandins.[2]

Ibrexafungerp is a first-in-class triterpenoid (B12794562) antifungal, also known as a "fungerp". While it shares the same target as echinocandins—β-(1,3)-D-glucan synthase—it has a distinct binding site, which may offer an advantage against some echinocandin-resistant strains.[3][4] A key feature of Ibrexafungerp is its oral bioavailability.[3]

Olorofim represents a new class of antifungals called the orotomides. It has a novel mechanism of action, inhibiting the fungal enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is crucial for pyrimidine (B1678525) biosynthesis.[5][6] This distinct pathway makes it a promising option for infections caused by fungi resistant to other classes of antifungals.[5]

Mechanism of Action

The antifungal agents discussed in this guide employ two distinct mechanisms to disrupt fungal cell viability. This compound, Rezafungin, and Ibrexafungerp target the fungal cell wall, while Olorofim interferes with a critical metabolic pathway.

cluster_0 Fungal Cell Wall Synthesis Inhibition This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase This compound->Glucan_Synthase inhibit Rezafungin Rezafungin Rezafungin->Glucan_Synthase inhibit Ibrexafungerp Ibrexafungerp Ibrexafungerp->Glucan_Synthase inhibit Glucan β-(1,3)-D-Glucan Glucan_Synthase->Glucan synthesizes Glucan_Synthase->Glucan Cell_Wall Fungal Cell Wall Integrity Glucan->Cell_Wall maintains Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis disruption leads to

Diagram 1: Inhibition of Fungal Cell Wall Synthesis.

cluster_1 Pyrimidine Biosynthesis Inhibition Olorofim Olorofim DHODH Dihydroorotate Dehydrogenase (DHODH) Olorofim->DHODH inhibits Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine catalyzes step in DHODH->Pyrimidine Macromolecules DNA, RNA, Phospholipids Pyrimidine->Macromolecules is essential for Growth_Arrest Fungal Growth Arrest Macromolecules->Growth_Arrest depletion leads to start Start prep_drug Prepare Serial Dilutions of Antifungal Agent start->prep_drug prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end cluster_0 Echinocandin Resistance cluster_1 Olorofim Resistance drug_exposure Prolonged Echinocandin Exposure fks_mutation Mutation in FKS genes (encoding Glucan Synthase) drug_exposure->fks_mutation can select for reduced_binding Reduced Drug Binding to Target Enzyme fks_mutation->reduced_binding leads to resistance Echinocandin Resistance reduced_binding->resistance drug_exposure_olo Prolonged Olorofim Exposure pyre_mutation Mutation in pyrE gene (encoding DHODH) drug_exposure_olo->pyre_mutation can select for reduced_binding_olo Reduced Drug Binding to Target Enzyme pyre_mutation->reduced_binding_olo leads to resistance_olo Olorofim Resistance reduced_binding_olo->resistance_olo

References

Safety Operating Guide

Navigating the Disposal of "Saricandin": A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for the Proper Disposal of "Saricandin"

For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory standards. While a specific Safety Data Sheet (SDS) for a compound labeled "this compound" is not publicly available, this guide provides a comprehensive framework for its proper disposal based on established laboratory safety protocols and chemical handling procedures. This information is designed to be an essential resource, offering step-by-step guidance to address operational questions regarding laboratory waste.

I. Pre-Disposal Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is critical. In the absence of a specific SDS for "this compound," it is imperative to treat the substance with caution. The following steps should be undertaken:

  • Review Available Data: Scrutinize all available internal documentation, synthesis records, and any preliminary toxicological or ecotoxicological data for "this compound" to identify potential hazards.

  • Consult with Environmental Health and Safety (EHS): Your institution's EHS department is a crucial resource. They can provide guidance on waste characterization and disposal procedures based on the known chemical class or structural analogs of "this compound."

  • Assume a Conservative Hazard Profile: In the absence of complete data, assume the compound may be hazardous. This includes potential for toxicity, flammability, corrosivity, or reactivity.

  • Utilize Appropriate Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling "this compound" waste:

    • Safety goggles with side shields

    • Chemical-resistant gloves (e.g., nitrile rubber)

    • A laboratory coat or impervious clothing

II. Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal. "this compound" waste should be categorized and collected at the point of generation.

Table 1: Waste Segregation for "this compound"

Waste TypeDescriptionCollection Procedure
Solid Waste Unused "this compound," contaminated consumables (e.g., weighing paper, gloves, pipette tips).Collect in a dedicated, clearly labeled hazardous waste container. Ensure the container is compatible with the chemical.
Liquid Waste Solutions containing "this compound."Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
Sharps Waste Needles, syringes, or other sharp objects contaminated with "this compound."Place immediately into a designated sharps container.[1]
Empty Containers Original "this compound" containers.Triple-rinse with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposal in regular trash or recycling, as per institutional policy.[2]

III. Disposal Procedures

The final disposal of "this compound" waste must be conducted in accordance with local, state, and federal regulations.

  • Solid and Liquid Waste:

    • All containers of "this compound" waste must be securely sealed.

    • Label the waste container with "Hazardous Waste," the full chemical name ("this compound" and any solvents), and the approximate quantities.

    • Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.

    • Arrange for pickup and disposal through your institution's EHS-approved hazardous waste management vendor.[3][4][5]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.[3]

    • Ensure adequate ventilation.[3]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material.[3][6]

    • Carefully collect the absorbed material and place it in the designated solid hazardous waste container.[3][6]

    • Decontaminate the spill area with a suitable solvent.

IV. Experimental Workflow for Waste Disposal

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste, which should be adapted for "this compound."

cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Experimentation with this compound B Identify Waste Type (Solid, Liquid, Sharps) A->B C Solid Waste Container B->C Solid D Liquid Waste Container B->D Liquid E Sharps Container B->E Sharps F Label Waste Container (Contents, Hazards) C->F D->F G Store in Satellite Accumulation Area F->G H Schedule Waste Pickup with EHS G->H I Transport by Approved Waste Vendor H->I J Final Disposal at Licensed Facility I->J

A flowchart outlining the procedural steps for proper laboratory chemical waste disposal.

Disclaimer: The information provided is a general guide based on standard laboratory safety practices. It is not a substitute for a substance-specific Safety Data Sheet. All procedures must be conducted in strict accordance with the guidelines and regulations set forth by your institution's Environmental Health and Safety department and local regulatory authorities.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.